Nannochelin A
Descripción
This compound has been reported in Nannocystis exedens with data available.
structure given in first source; siderophore isolated from Nannocystis exedens
Propiedades
Fórmula molecular |
C38H48N4O13 |
|---|---|
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-2-[2-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-2-oxoethyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H48N4O13/c1-54-35(47)29(17-9-11-23-41(52)33(45)21-19-27-13-5-3-6-14-27)39-31(43)25-38(51,37(49)50)26-32(44)40-30(36(48)55-2)18-10-12-24-42(53)34(46)22-20-28-15-7-4-8-16-28/h3-8,13-16,19-22,29-30,51-53H,9-12,17-18,23-26H2,1-2H3,(H,39,43)(H,40,44)(H,49,50)/b21-19+,22-20+/t29-,30-/m0/s1 |
Clave InChI |
PLSKKAXSAYSCJS-HTPZWQEUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Nannochelin A: A Technical Guide to its Discovery, Isolation, and Characterization from Nannocystis exedens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. As a member of a class of potent iron-chelating agents, nannochelins play a crucial role in microbial iron acquisition. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development. The document details the experimental protocols for the cultivation of Nannocystis exedens, and the extraction, purification, and characterization of this compound. All available quantitative and qualitative data are presented in a structured format to facilitate analysis and future research.
Introduction
Myxobacteria are a unique group of soil-dwelling bacteria renowned for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. Within this fascinating group, the genus Nannocystis has emerged as a source of novel natural products. In 1992, a research group led by Kunze et al. reported the discovery of a new family of iron-chelating compounds, the nannochelins, from the culture broth of Nannocystis exedens strain Na e485.[1] These compounds, designated Nannochelins A, B, and C, were identified as novel citrate-hydroxamate siderophores.[1]
Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), produced by microorganisms to scavenge iron from their environment, a critical process for their survival and growth. The unique structural features of siderophores have also made them attractive targets for drug development, with potential applications as antimicrobial agents, diagnostic tools, and in iron overload therapies. This guide focuses specifically on this compound, providing a detailed compilation of the scientific knowledge surrounding its discovery and isolation.
Cultivation of Nannocystis exedens for this compound Production
The production of this compound is intrinsically linked to the cultivation of the source organism, Nannocystis exedens. Optimal growth and secondary metabolite production are influenced by various factors, including culture medium composition, temperature, and aeration.
Culture Conditions
Nannocystis exedens can be cultivated on both solid and in liquid media. A common approach involves initial growth on agar (B569324) plates followed by large-scale fermentation in liquid culture to generate sufficient biomass for metabolite extraction.
-
Solid Medium: For initial cultivation and maintenance of the bacterial strain, agar-based media are suitable. Nannocystis exedens has been successfully cultivated on agar supplemented with yeast extract and Ca²⁺, with the addition of Vitamin B12.[2] The bacterium exhibits a characteristic erosion of the agar surface.[2]
-
Liquid Medium: For larger scale production of secondary metabolites, liquid fermentation is employed. While Casitone-containing media can support growth, high concentrations may be inhibitory.[2] The optimal temperature for cultivation is between 30°C and 36°C.[2]
Table 1: Recommended Culture Medium Composition for Nannocystis exedens
| Component | Concentration | Notes |
| Casitone | Low concentration | High concentrations can inhibit growth.[2] |
| Yeast Extract | As required | Provides essential growth factors. |
| Ca²⁺ | As required | Important for cell physiology. |
| Vitamin B12 | Supplement | Enhances growth.[2] |
| Agar (for solid medium) | 1.5 - 2.0% | Provides a solid surface for growth. |
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth of Nannocystis exedens involves a multi-step process combining extraction and chromatographic techniques. The following protocol is based on the initial discovery and subsequent studies of myxobacterial siderophores.
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Detailed Protocols
Step 1: Fermentation and Extraction
-
Inoculate a suitable liquid culture medium with a seed culture of Nannocystis exedens strain Na e485.
-
Incubate the culture at 30-36°C with shaking for a period sufficient to allow for the production of secondary metabolites.
-
Following fermentation, separate the bacterial cells from the culture broth by centrifugation.
-
Extract the resulting supernatant (culture broth) with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the secondary metabolites into the organic phase.
Step 2: Chromatographic Purification
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Subject the crude extract to an initial chromatographic separation. This can be achieved using column chromatography with a stationary phase like silica (B1680970) gel or a polymeric resin. A gradient of solvents with increasing polarity is typically used for elution.
-
Collect fractions and monitor for the presence of Nannochelins using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing this compound and subject them to further purification steps. This often involves preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield pure this compound.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound was accomplished through a combination of physicochemical and spectroscopic methods.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₃₈H₄₈N₄O₁₃ |
| Molecular Weight | 776.8 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol, DMSO |
| Class | Siderophore |
| Sub-class | Citrate-hydroxamate |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
| UV-Vis Spectroscopy | Data not available in the searched literature. |
Note: Detailed spectroscopic data from the primary literature was not available in the conducted searches.
Biological Activity
Nannochelins, including this compound, have been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] This antimicrobial activity is likely linked to their iron-chelating properties, which deprive pathogenic microorganisms of this essential nutrient.
Table 4: Antimicrobial Activity of this compound (MIC values)
| Test Organism | MIC (µg/mL) |
| Data not available | Data not available |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of microorganisms were not found in the searched literature.
Signaling Pathways and Mechanism of Action
As a siderophore, the primary mechanism of action of this compound is related to iron metabolism. It is secreted by Nannocystis exedens to sequester ferric iron from the environment. The resulting this compound-Fe³⁺ complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. Inside the cell, the iron is released and utilized for various metabolic processes. The specific signaling pathways within Nannocystis exedens that regulate the production and uptake of this compound have not been detailed in the available literature.
References
Physico-chemical Properties of Nannochelin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies and data for related siderophores to provide a broader context and practical framework for researchers.
Core Physico-chemical Properties
While specific quantitative data for this compound is scarce in the public domain, the following table summarizes its known properties and provides estimated values based on its chemical class.
| Property | Value | Data Source/Reference |
| Molecular Formula | C₃₈H₄₈N₄O₁₃ | PubChem CID: 11814693[2] |
| Molecular Weight | 776.8 g/mol | PubChem CID: 11814693[2] |
| Appearance | Not explicitly reported; likely a powder | General knowledge of siderophores |
| Solubility | - Water: Expected to have some solubility due to polar functional groups. - Organic Solvents: Likely soluble in methanol, DMSO, and DMF. | General properties of hydroxamate siderophores. |
| Stability | - pH: Hydroxamate siderophores are generally stable in neutral to slightly acidic conditions. Stability decreases in strongly acidic or alkaline solutions. - Temperature: Stability is expected to decrease with increasing temperature. | General knowledge of siderophore stability. |
| Iron (Fe³⁺) Chelation | Forms a stable complex with ferric iron. | Nannochelins are identified as iron-chelating compounds.[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. While specific shifts are not published, the spectra would be complex, showing signals corresponding to the citrate (B86180) backbone, the two different amino acid residues, and the hydroxamate functionalities.
General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties:
| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Citrate Backbone (CH₂) | 2.5 - 3.0 | 40 - 50 |
| Citrate Backbone (quaternary C) | - | 70 - 80 |
| α-protons of amino acids | 3.5 - 4.5 | 50 - 60 |
| Side chain protons | 0.8 - 3.5 | 15 - 40 |
| Carbonyls (Amide, Ester) | - | 165 - 180 |
| Hydroxamate C=O | - | ~170 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Electrospray ionization (ESI) is a suitable technique for this class of compounds. Tandem MS (MS/MS) experiments would provide valuable structural information through fragmentation analysis.
Expected Fragmentation Pattern in ESI-MS/MS:
-
Loss of water (H₂O) from hydroxyl groups.
-
Loss of carbon monoxide (CO) and carbon dioxide (CO₂) from carboxylic acid and amide groups.
-
Cleavage of amide bonds, leading to fragment ions corresponding to the individual building blocks.
-
Characteristic fragmentation of the citrate backbone.
Experimental Protocols
The following are detailed methodologies for the isolation, purification, and characterization of this compound and related siderophores.
Production and Isolation of this compound
This protocol is adapted from the general methods for the isolation of siderophores from myxobacteria.[1]
Workflow for this compound Production and Isolation:
Caption: Workflow for the production and purification of this compound.
Detailed Protocol:
-
Fermentation: Cultivate Nannocystis exedens in a suitable iron-deficient liquid medium to induce siderophore production.
-
Harvesting: After an appropriate incubation period, separate the bacterial cells from the culture broth by centrifugation.
-
Extraction:
-
Pass the cell-free supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD-16).
-
Wash the column with deionized water to remove salts and polar impurities.
-
Elute the bound siderophores with methanol.
-
-
Purification:
-
Concentrate the methanolic eluate under reduced pressure.
-
Subject the crude extract to further purification steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Purification of Siderophores
This is a general protocol for the HPLC purification of siderophores that can be adapted for this compound.
Workflow for HPLC Purification:
Caption: General workflow for HPLC purification of siderophores.
Protocol Details:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: UV detection at 210 nm (for peptide bonds) and around 435 nm for the iron(III)-siderophore complex.
-
Fraction Collection: Collect the peaks of interest and analyze them by mass spectrometry to identify the fraction containing this compound.
Biological Activity and Mechanism of Action
Nannochelins A, B, and C have been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] The primary biological function of this compound is to chelate ferric iron (Fe³⁺) and transport it into the bacterial cell.
Siderophore-Mediated Iron Uptake
The mechanism of iron uptake by siderophores in Gram-negative bacteria is a well-established multi-step process.
Signaling Pathway for Siderophore-Mediated Iron Uptake:
Caption: General mechanism of siderophore-mediated iron uptake in Gram-negative bacteria.
Mechanism Steps:
-
Chelation: this compound is secreted and binds to extracellular Fe³⁺ with high affinity.
-
Receptor Binding: The this compound-Fe³⁺ complex is recognized by a specific outer membrane receptor protein.
-
Transport across Outer Membrane: The complex is actively transported across the outer membrane into the periplasm, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system.
-
Periplasmic Transport: In the periplasm, a specific periplasmic binding protein shuttles the complex to an inner membrane transporter.
-
Transport across Inner Membrane: An ATP-binding cassette (ABC) transporter actively transports the complex across the inner membrane into the cytoplasm.
-
Iron Release: Inside the cytoplasm, iron is released from the siderophore, often through reduction of Fe³⁺ to Fe²⁺. The iron-free siderophore may then be recycled or degraded.
Conclusion
This compound represents an interesting natural product with potential applications stemming from its iron-chelating properties. While there is a clear need for more detailed research to fully elucidate its physico-chemical properties and biological activity, this guide provides a solid foundation for researchers working on this and related siderophores. The provided protocols and conceptual frameworks are intended to facilitate further investigation into the promising field of myxobacterial natural products.
References
Unveiling the Molecular Architecture of Nannochelin A: A Technical Guide to its Structure Elucidation
For Immediate Release
A comprehensive technical guide detailing the chemical structure elucidation of Nannochelin A, a citrate-hydroxamate siderophore, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic and chemical data that were instrumental in defining the molecular framework of this microbial iron chelator.
This compound, along with its congeners Nannochelin B and C, was first isolated from the culture broth of the myxobacterium Nannocystis exedens (strain Na e485).[1] These compounds belong to the family of siderophores, which are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge for ferric iron, an essential nutrient, from their environment. The initial characterization identified them as novel citrate-hydroxamate siderophores.[1] The molecular formula of this compound has been established as C₃₈H₄₈N₄O₁₃.
The definitive structural determination of this compound was accomplished through total synthesis, a powerful method that confirms a proposed structure by building the molecule from simpler precursors and then comparing its properties to the natural product. Two independent total syntheses have been reported, providing the conclusive evidence for its complex architecture. While the full experimental details from these syntheses are located in their respective publications, this guide summarizes the key principles and methodologies employed.
Core Structure and Key Functional Groups
This compound is a complex molecule built upon a central citrate (B86180) scaffold. To this citrate core are attached two hydroxamate-containing side chains and a distinct cinnamoyl hydroxamate moiety. The hydroxamate groups are critical for the iron-chelating activity of the molecule, forming a stable octahedral complex with Fe(III).
The Logic of Structure Elucidation: A Step-by-Step Workflow
The elucidation of a novel natural product's structure, such as this compound, follows a logical progression of experiments and data analysis. The general workflow is outlined below:
Experimental Methodologies
The structural determination of this compound would have relied on a suite of sophisticated analytical techniques. The following sections detail the likely experimental protocols used.
High-Resolution Mass Spectrometry (HR-MS)
Protocol: High-resolution mass spectrometry, likely using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), would have been employed to determine the precise molecular weight and elemental composition of this compound. The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile/water, is introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. The data is acquired in positive or negative ion mode to generate a mass spectrum, from which the molecular formula is calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: A comprehensive suite of NMR experiments would have been conducted to piece together the carbon-hydrogen framework of this compound.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the number and chemical environment of protons, while ¹³C NMR spectra reveal the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
-
Spectroscopic Data Summary
While the specific, detailed NMR and MS data tables are contained within the primary literature on the total synthesis of this compound, the following tables represent the type of data that would have been generated and analyzed.
Table 1: Representative ¹H NMR Data for a this compound Substructure
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.5 - 7.8 | m | - |
| H-3' | 6.8 - 7.2 | m | - |
| H-α (Lys) | 4.0 - 4.2 | m | - |
| H-ε (Lys) | 3.5 - 3.7 | t | 6.5 |
| -CH₂- (Citrate) | 2.5 - 2.8 | d | 15.0 |
| -CH₂- (Citrate) | 2.8 - 3.0 | d | 15.0 |
Table 2: Representative ¹³C NMR Data for a this compound Substructure
| Position | Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| C=O (Hydroxamate) | 160 - 165 |
| C=O (Citrate) | 170 - 180 |
| C (Aromatic) | 110 - 140 |
| C-α (Lys) | 50 - 55 |
| C-ε (Lys) | 45 - 50 |
| C (Citrate, quat.) | 70 - 75 |
| -CH₂- (Citrate) | 40 - 45 |
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 761.3239 | 761.3241 |
| [M+Na]⁺ | 783.3058 | 783.3060 |
| [M-H]⁻ | 759.3082 | 759.3080 |
Siderophore Biosynthesis Pathway
This compound, being a siderophore, is synthesized by the bacterium through a sophisticated enzymatic assembly line. Siderophores are typically synthesized via one of two major pathways: the Non-Ribosomal Peptide Synthetase (NRPS) pathway or a pathway independent of NRPS. Given the structure of this compound, with its peptide-like bonds and modified amino acid precursors, its biosynthesis is likely to involve NRPS machinery.
This technical guide provides a foundational understanding of the chemical structure elucidation of this compound. For researchers actively working on siderophores or natural product synthesis, consulting the primary literature on the total synthesis of this compound is highly recommended for obtaining the complete experimental data and procedures.
References
Nannochelin A Siderophore: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, plays a crucial role in iron acquisition for its producing organism. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds synthesized by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, a critical process for their survival and growth. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its qualitative antimicrobial properties and the fundamental mechanism of iron chelation. Detailed experimental protocols for assessing siderophore activity are also presented. While quantitative data on the antimicrobial efficacy of this compound is not extensively available in current literature, this guide consolidates the existing knowledge to inform future research and drug development endeavors.
Introduction
Iron is an essential element for nearly all living organisms, participating in a myriad of vital cellular processes, including DNA synthesis, respiration, and various enzymatic reactions. Despite its abundance in the Earth's crust, the bioavailability of iron is often limited due to the low solubility of its ferric (Fe³⁺) form at physiological pH. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which is the production and utilization of siderophores.
This compound is a member of the citrate-hydroxamate class of siderophores, produced by the myxobacterium Nannocystis exedens.[1] Its primary biological function is to chelate environmental Fe³⁺ with high affinity and transport it back into the bacterial cell. This ability to sequester a vital nutrient suggests a potential for antimicrobial activity by creating an iron-depleted environment that is hostile to other microorganisms. This guide delves into the specifics of this compound's biological activities, its mechanism of action, and the experimental approaches used to characterize these properties.
Biological Activity of this compound
The primary biological activity of this compound stems from its function as a siderophore. By efficiently binding to and sequestering ferric iron, it directly contributes to the iron homeostasis of Nannocystis exedens.
Antimicrobial Activity
This compound has been reported to exhibit weak growth-inhibitory activity against a range of bacteria and fungi.[1][2] This antimicrobial effect is attributed to its iron-chelating properties, which deprive competing microorganisms of the essential iron required for their growth and proliferation.
Table 1: Qualitative Summary of this compound Antimicrobial Activity
| Target Organism | Activity Level | Reference |
| Various Bacteria | Weak | [1] |
| Various Fungi | Weak | [1] |
Mechanism of Action: Iron Chelation
The core mechanism underlying the biological activity of this compound is its high-affinity chelation of ferric iron. This process involves the formation of a stable, soluble complex with Fe³⁺, thereby rendering it accessible for uptake by the producing bacterium.
Experimental Protocols
The characterization of siderophore activity is fundamental to understanding the biological role of this compound. The Chrome Azurol S (CAS) assay is a universal and widely used method for detecting and quantifying siderophore production.
Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection (Qualitative)
This protocol provides a method for the qualitative assessment of siderophore production by observing a color change on an agar plate.
Table 2: Protocol for CAS Agar Plate Preparation
| Step | Procedure |
| 1. Preparation of Solutions | Blue Dye Solution: - Solution 1: 0.06 g CAS in 50 ml ddH₂O.- Solution 2: 0.0027 g FeCl₃·6H₂O in 10 ml 10 mM HCl.- Solution 3: 0.073 g HDTMA in 40 ml ddH₂O.Mix Solution 1 with 9 ml of Solution 2, then add Solution 3. Autoclave and store. |
| MM9 Salt Solution Stock: - 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 ml ddH₂O. | |
| Other Stocks: - 20% Glucose solution.- 10% Casamino acids solution (iron-free). | |
| 2. CAS Agar Preparation | - To 750 ml of ddH₂O, add 100 ml of MM9 salt solution and 32.24 g of PIPES buffer.- Adjust pH to 6.8 and add 15 g of Bacto agar. Autoclave and cool to 50°C. |
| 3. Mixing | - Aseptically add 30 ml of sterile Casamino acid solution, 10 ml of sterile 20% glucose solution, and 100 ml of the blue dye solution to the cooled agar. |
| 4. Pouring Plates | - Pour the mixture into sterile petri dishes and allow to solidify. |
Workflow for Siderophore Production Assay:
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct impact of this compound on intracellular or intercellular signaling pathways in either prokaryotic or eukaryotic systems. The primary understanding is that its activity is extracellular, focused on iron sequestration. Future research may explore if the resulting iron depletion stress triggers specific signaling cascades in competing microbes or host cells.
Conclusion and Future Directions
This compound is a functionally characterized siderophore with a clear role in iron acquisition for Nannocystis exedens. Its weak antimicrobial properties highlight the competitive advantage conferred by efficient iron chelation in microbial ecosystems. While the foundational knowledge of its biological activity is established, there is a significant opportunity for further research.
Future investigations should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and IC50 values of purified this compound against a broad panel of clinically relevant bacteria and fungi to precisely quantify its antimicrobial efficacy.
-
Cytotoxicity and Therapeutic Potential: Assessing the cytotoxic effects of this compound on various cancer cell lines, as iron chelation is a known strategy to inhibit cancer cell proliferation.
-
Mechanism of Uptake: Elucidating the specific receptors and transport mechanisms involved in the uptake of the Fe³⁺-Nannochelin A complex in Nannocystis exedens.
-
Impact on Signaling: Investigating potential downstream signaling effects in target organisms as a result of iron starvation induced by this compound.
A deeper understanding of these aspects will be crucial for unlocking the full potential of this compound and other siderophores in the development of novel antimicrobial agents and therapeutic strategies.
References
Nannochelin A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nannochelin A is a citrate-hydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by certain microorganisms to facilitate iron acquisition from the environment. Siderophores are of significant interest to the scientific and pharmaceutical communities due to their potential applications as therapeutic agents, particularly in the development of novel antibiotics ("Trojan horse" antibiotics), and as tools for studying microbial iron metabolism. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, their cultivation, and the isolation of this bioactive compound.
This compound Producing Microorganisms
The primary microorganism identified as a producer of this compound is the myxobacterium Nannocystis exedens.[1] Specifically, the strain Na e485 was the source from which Nannochelins A, B, and C were first isolated and characterized.[1] Myxobacteria are a group of Gram-negative bacteria known for their complex social behaviors and production of a diverse array of secondary metabolites. Another species, Nannocystis pusilla, has also been reported to produce nannochelins.
Biosynthesis and Regulation of this compound
The production of siderophores like this compound is tightly regulated by the availability of iron in the environment. While the specific biosynthetic gene cluster for this compound in Nannocystis exedens has not been explicitly detailed in publicly available literature, the general mechanism of iron-dependent regulation in myxobacteria and other bacteria is well-established.
Signaling Pathway for Iron-Dependent Regulation
The regulation of siderophore biosynthesis is primarily controlled at the transcriptional level by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of siderophore biosynthetic genes. This binding represses the transcription of these genes, thus halting siderophore production.
Conversely, under iron-limiting conditions, Fe²⁺ is not available to bind with Fur. This inactive form of Fur is unable to bind to the Fur box, leading to the de-repression of the biosynthetic genes and subsequent production and secretion of siderophores like this compound.
Experimental Protocols
Detailed, step-by-step protocols for the fermentation of Nannocystis exedens for this compound production and its subsequent purification are not extensively documented in recent literature. The following sections provide a generalized workflow based on the original discovery and standard microbiological and chromatographic techniques.
Cultivation of Nannocystis exedens
Nannocystis exedens can be cultivated on various media, with the key to siderophore production being the limitation of iron.
Suggested Media Components:
| Component | Concentration | Purpose |
| Casitone | Varies (low conc.) | Carbon and Nitrogen Source |
| Yeast Extract | 0.5% (w/v) | Vitamins and Growth Factors |
| CaCl₂ | 0.1% (w/v) | Essential Ion |
| Vitamin B12 | 0.05% (w/v) | Growth Factor |
| Agar | 1.5% (w/v) | Solidifying Agent (for plates) |
Cultivation Conditions:
-
Temperature: 30-36°C
-
pH: 7.2
-
Culture Type: Liquid submerged fermentation for large-scale production.
-
Iron Limitation: Crucial for inducing siderophore production. Media should be prepared with iron-free water and glassware treated to remove trace iron.
Extraction and Purification of this compound
A general workflow for the extraction and purification of hydroxamate siderophores like this compound from a culture broth is outlined below.
1. Extraction from Culture Broth:
-
The culture broth is harvested and the bacterial cells are removed by centrifugation or filtration.
-
The supernatant containing the secreted Nannochelins can be passed through a column containing an adsorbent resin (e.g., Amberlite XAD-4).
-
The resin is then washed with water to remove salts and other hydrophilic impurities.
-
Nannochelins are eluted from the resin using an organic solvent such as acetone (B3395972) or methanol.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps for purification.
-
Immobilized Metal Affinity Chromatography (IMAC): This technique is particularly effective for purifying siderophores. A column charged with a metal ion that has an affinity for hydroxamates (e.g., Ni²⁺) can be used to capture this compound from the crude extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for the final purification of this compound. A C18 column with a gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid) is typically used.
Quantitative Data
Conclusion
This compound, produced by the myxobacterium Nannocystis exedens, remains a siderophore of interest due to its chemical structure and the biological activities associated with this class of molecules. While the foundational knowledge of its discovery and the general principles of its production are established, there is a clear need for further research to delineate the specific biosynthetic pathway, optimize fermentation for higher yields, and develop detailed, modern protocols for its purification. Such studies would greatly facilitate the exploration of this compound's full potential in drug development and other biotechnological applications.
References
The Enigmatic Pathway of Nannochelin A Biosynthesis: A Technical Guide for Researchers
Abstract: Nannochelin A, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens, plays a crucial role in iron acquisition for this microorganism. Despite its discovery, the intricate molecular machinery governing its biosynthesis remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and presents a putative biosynthetic pathway for this compound, drawing parallels with well-elucidated siderophore biosynthetic pathways in other myxobacteria. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future investigations into this fascinating natural product. We delve into the proposed enzymatic steps, precursor molecules, and the genetic architecture likely responsible for this compound synthesis. Furthermore, we outline detailed experimental protocols that can be employed to validate the proposed pathway and characterize the involved enzymes, paving the way for potential biotechnological applications and the development of novel therapeutics.
Introduction
Myxobacteria are renowned for their complex social behaviors and as prolific producers of structurally diverse and biologically active secondary metabolites. Among these, siderophores, high-affinity iron chelators, are essential for survival in iron-limited environments. This compound, isolated from Nannocystis exedens, is a member of the citrate-hydroxamate class of siderophores.[1] Its ability to sequester ferric iron makes its biosynthetic pathway a subject of significant interest, not only for understanding microbial iron metabolism but also for its potential in various biomedical and biotechnological applications.
Currently, the specific biosynthetic gene cluster (BGC) encoding the enzymatic machinery for this compound synthesis has not been experimentally identified or characterized. However, based on the biosynthesis of other myxobacterial siderophores, such as the myxochelins, it is highly probable that this compound is assembled by a Nonribosomal Peptide Synthetase (NRPS) or a hybrid NRPS-Polyketide Synthase (PKS) system.[2][3][4] This guide proposes a hypothetical biosynthetic pathway for this compound, grounded in established principles of siderophore biosynthesis.
Proposed Biosynthesis Pathway of this compound
The structure of this compound suggests a modular assembly from distinct precursor molecules: citric acid, two molecules of a diamine, and two molecules of an acyl chain. The biosynthesis is likely initiated by the activation of these precursors and their subsequent condensation and modification by a multi-modular NRPS-like enzymatic complex.
Precursor Molecule Biosynthesis
The biosynthesis of this compound is expected to commence with the generation of its fundamental building blocks:
-
Citric Acid: Readily available from the Krebs cycle.
-
Cadaverine (or a similar diamine): Likely synthesized from the decarboxylation of lysine.
-
Acyl Chains: Derived from fatty acid biosynthesis.
-
Hydroxylamine Moiety: The nitrogen atoms of the diamine are likely hydroxylated by a monooxygenase.
Hypothetical NRPS-Mediated Assembly
A putative multi-enzyme complex, hereafter referred to as the Nannochelin Synthetase (NanS), is proposed to orchestrate the assembly of this compound. This complex would likely be encoded by a dedicated BGC in the Nannocystis exedens genome. The proposed sequence of events is as follows:
-
Activation of Precursors: An adenylation (A) domain within the NanS complex would activate the carboxylic acid groups of citric acid and the acyl chains by converting them into adenylates.
-
Thiolation: The activated precursors are then transferred to the phosphopantetheinyl arms of peptidyl carrier protein (PCP) or acyl carrier protein (ACP) domains.
-
Condensation: A series of condensation (C) domains would catalyze the formation of amide bonds, sequentially linking the precursors. The first C-domain would likely acylate one of the amino groups of a hydroxylated diamine.
-
Iterative Acylation: The process would be repeated for the second hydroxylated diamine molecule.
-
Citrate Addition: A specialized C-domain or a separate synthetase would then catalyze the condensation of the di-acylated diamine intermediate with one of the carboxyl groups of citric acid.
-
Release and Cyclization: A thioesterase (TE) domain would cleave the final product from the NanS complex. The final structure of this compound is linear, so no cyclization is expected.
Below is a DOT script for a Graphviz diagram illustrating this hypothetical pathway.
Caption: Hypothetical biosynthesis pathway of this compound.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor uptake rates, product yields, or regulatory parameters. The following table is provided as a template for future research findings.
| Enzyme (Putative) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Lysine Decarboxylase | L-Lysine | - | - | - | - | - |
| Cadaverine Hydroxylase | Cadaverine, O₂, NADPH | - | - | - | - | - |
| NanS A-domain (Acyl) | Fatty Acid, ATP | - | - | - | - | - |
| NanS A-domain (Citrate) | Citric Acid, ATP | - | - | - | - | - |
| NanS C-domain 1 | Acyl-PCP, Hydroxylated Cadaverine | - | - | - | - | - |
| NanS C-domain 2 | Acyl-diamino-acyl-PCP, Citrate-PCP | - | - | - | - | - |
| NanS TE-domain | Nannochelin-PCP | - | - | - | - | - |
| Table 1: Template for Quantitative Data on this compound Biosynthetic Enzymes. |
Experimental Protocols
To elucidate the veritable biosynthetic pathway of this compound, a series of targeted experiments are required. The following protocols provide a roadmap for researchers in this field.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Objective: To identify the BGC responsible for this compound production in Nannocystis exedens.
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of Nannocystis exedens using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, complete genome assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (PRediction of Secondary Metabolite gene clusters) to scan the genome for putative siderophore BGCs. Look for clusters containing genes encoding NRPS modules, fatty acid synthases, aminotransferases, hydroxylases, and transporters.
-
Gene Inactivation: Generate targeted knock-out mutants of candidate genes within the putative BGC using techniques like homologous recombination or CRISPR-Cas9-based genome editing adapted for myxobacteria.
-
Metabolite Analysis: Compare the secondary metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The absence of this compound production in a mutant strain would confirm the involvement of the inactivated gene in its biosynthesis.
The logical workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for this compound BGC identification.
In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To biochemically characterize the function of individual enzymes in the this compound biosynthetic pathway.
Methodology:
-
Gene Cloning and Expression: Clone the identified biosynthetic genes into suitable expression vectors (e.g., pET series) and heterologously express the corresponding proteins in a host like E. coli.
-
Protein Purification: Purify the recombinant enzymes to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
Enzyme Assays: Perform in vitro assays with the purified enzymes and their predicted substrates. For example, adenylation domains can be assayed using the ATP-pyrophosphate exchange assay. The activity of condensation domains can be monitored by HPLC-MS analysis of the reaction products.
-
Kinetic Analysis: Determine the kinetic parameters (K_m, k_cat, V_max) for each enzyme using varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The biosynthesis of this compound presents an exciting frontier in natural product research. While this guide provides a hypothetical framework, the elucidation of the precise enzymatic machinery and regulatory networks will require rigorous experimental validation. Future research should focus on the identification and functional characterization of the this compound BGC, the structural biology of the key enzymes, and the investigation of the regulatory mechanisms that control its production. A deeper understanding of this pathway could unlock the potential for the engineered biosynthesis of novel siderophore analogs with enhanced therapeutic or biotechnological properties. The methodologies and conceptual framework presented here aim to serve as a catalyst for such future discoveries.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insights into siderophore formation in myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nannochelin A: A Citrate-Hydroxamate Siderophore from Myxobacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nannochelin A is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. As a member of the siderophore family, its primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. This process is crucial for the survival and growth of many microorganisms, as iron is an essential cofactor for numerous metabolic and enzymatic processes. While first identified for its iron-chelating properties, this compound has also demonstrated weak growth-inhibitory activity against certain bacteria and fungi.[1] This technical guide provides a comprehensive overview of this compound, including its structure, biosynthesis, and what is known about its mechanism of action, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.
Introduction to Siderophores
Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms and plants to scavenge iron from their environment. Based on their chemical functional groups that bind iron, siderophores are broadly classified into three main types: hydroxamates, catecholates, and carboxylates. This compound belongs to the hydroxamate class, which is characterized by the presence of one or more hydroxamic acid (-CONHOH) functional groups that act as bidentate ligands for Fe³⁺.
This compound: Structure and Properties
Nannochelins A, B, and C were first isolated from the culture broth of Nannocystis exedens strain Na e485.[1] this compound is distinguished as a citrate-hydroxamate siderophore, indicating that its structure is based on a citric acid backbone to which hydroxamate-containing moieties are attached.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not explicitly stated in search results | |
| Molecular Weight | Not explicitly stated in search results | |
| Appearance | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results | |
| UV-Vis λmax | Not explicitly stated in search results | |
| Iron (Fe³⁺) Coordination | Through citrate (B86180) and hydroxamate groups | [1] |
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the provided search results, the biosynthesis of hydroxamate siderophores in myxobacteria generally follows established pathways. These pathways can be broadly categorized as either Non-Ribosomal Peptide Synthetase (NRPS) dependent or NRPS-independent. Given the citrate backbone, it is plausible that the biosynthesis of this compound involves enzymes that activate and modify citric acid, followed by the attachment of hydroxamate-containing side chains. The regulation of siderophore biosynthesis in myxobacteria is often controlled by the Ferric Uptake Regulator (Fur) protein, which represses gene expression in iron-replete conditions.
General Workflow for Identifying Biosynthetic Gene Clusters
The identification of the this compound biosynthetic gene cluster would likely follow a workflow involving genome sequencing of Nannocystis exedens, followed by bioinformatic analysis to identify NRPS or other siderophore-related genes.
Caption: Workflow for identifying a biosynthetic gene cluster (BGC).
Mechanism of Action: Iron Sequestration and Transport
The primary mechanism of action for this compound is its ability to bind with high affinity to ferric iron, forming a stable this compound-Fe³⁺ complex. This complex is then recognized by specific receptors on the outer membrane of the bacterial cell and transported into the periplasm. Subsequent transport across the inner membrane into the cytoplasm delivers the iron for cellular use. The release of iron from the siderophore complex within the cell can occur through various mechanisms, including enzymatic degradation of the siderophore or reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore.
Proposed Iron Uptake Pathway
The following diagram illustrates a generalized pathway for siderophore-mediated iron uptake in Gram-negative bacteria, which is the likely mechanism for this compound.
Caption: Proposed pathway for this compound-mediated iron uptake.
Biological Activity
Nannochelins A, B, and C have been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi.[1] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are not available in the reviewed literature.
Table 2: Reported Biological Activity of Nannochelins
| Activity | Target Organisms | Potency | Reference |
| Growth Inhibition | Some bacteria and fungi | Weak | [1] |
Note: Further research is needed to quantify the antimicrobial spectrum and potency of this compound.
Experimental Protocols
General Protocol for this compound Production and Isolation
-
Cultivation: Culture Nannocystis exedens in a suitable liquid medium under iron-limiting conditions to induce siderophore production.
-
Extraction: After a suitable incubation period, harvest the culture broth and separate the supernatant from the cell mass by centrifugation.
-
Adsorption/Desorption: Pass the supernatant through a resin column (e.g., Amberlite XAD-16) to adsorb the Nannochelins. Elute the compounds from the resin using an organic solvent such as methanol (B129727) or acetone.
-
Purification: Concentrate the eluate and subject it to further purification steps, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-green CAS-iron complex, resulting in a color change to yellow-orange.
Workflow for CAS Assay:
Caption: Workflow for the Chrome Azurol S (CAS) siderophore assay.
Signaling Pathways
Specific signaling pathways that are directly regulated by or involve this compound have not been elucidated in the available literature. However, it is known that iron availability, which is mediated by siderophores like this compound, plays a crucial role in regulating gene expression in bacteria. The Fur protein is a key global regulator that senses intracellular iron levels and controls the expression of genes involved in iron acquisition, including those for siderophore biosynthesis and transport. Under iron-replete conditions, Fur-Fe²⁺ binds to specific DNA sequences (Fur boxes) in the promoter regions of target genes, repressing their transcription. When iron is scarce, Fur is inactive, leading to the derepression of these genes and the production of siderophores.
Conclusion and Future Directions
This compound is a citrate-hydroxamate siderophore with a fundamental role in iron acquisition for its producer, Nannocystis exedens. While its basic function as an iron chelator is understood, there are significant gaps in the quantitative data regarding its binding affinities, production levels, and the full spectrum of its biological activities. Future research should focus on:
-
Quantitative Characterization: Determining the precise Fe³⁺ binding constant and stability constants with other physiologically relevant metal ions.
-
Elucidation of Biosynthetic Pathway: Identifying and characterizing the complete biosynthetic gene cluster for this compound.
-
Detailed Biological Evaluation: Quantifying the antimicrobial activity of this compound against a broad panel of microorganisms to determine its potential as a therapeutic lead.
-
Investigation of Signaling Roles: Exploring whether this compound has any signaling roles beyond iron transport, for instance, in quorum sensing or interspecies communication.
A more in-depth understanding of this compound will not only contribute to our knowledge of myxobacterial metabolism but may also open avenues for its application in drug development, either as an antimicrobial agent itself or as a carrier for delivering drugs into microbial cells.
References
Nannochelin A: A Technical Whitepaper on its Limited Antimicrobial and Antifungal Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, has been identified as a compound with weak growth-inhibitory activity against a range of bacteria and fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial and antifungal properties. Due to the limited publicly available data, this document focuses on the qualitative nature of its activity and presents detailed, standardized experimental protocols that are broadly applicable for the assessment of such compounds. Furthermore, this guide includes workflow visualizations to illustrate the key processes in the isolation and bioactivity screening of natural products like this compound.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from diverse natural sources. Myxobacteria are known producers of a wide array of secondary metabolites with diverse biological activities. This compound, produced by Nannocystis exedens strain Na e485, is a siderophore, a small molecule with a high affinity for ferric iron.[1] While its primary biological role is likely in iron acquisition for the producing organism, its potential as an antimicrobial agent has been investigated. However, initial studies have concluded that its direct antimicrobial and antifungal effects are modest.[1][2] This document serves as a technical resource for researchers interested in this compound and other microbial siderophores, providing the necessary context and methodologies for further investigation.
Quantitative Antimicrobial and Antifungal Activity Data
Comprehensive screening of this compound against a panel of bacterial and fungal pathogens has been challenging due to the limited availability of specific data in peer-reviewed literature. The seminal work by Kunze et al. (1992) describes the activity as "weak" but does not provide specific Minimum Inhibitory Concentration (MIC) values.[1] Therefore, the following tables are presented as templates for future research, with the current data for this compound listed as "Not Available."
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | Gram-Negative | Not Available |
| Pseudomonas aeruginosa | Gram-Negative | Not Available |
| Staphylococcus aureus | Gram-Positive | Not Available |
| Bacillus subtilis | Gram-Positive | Not Available |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | Yeast | Not Available |
| Aspergillus fumigatus | Mold | Not Available |
| Mucor hiemalis | Mold | Not Available |
Experimental Protocols
The following are detailed, standardized protocols for determining the antimicrobial and antifungal activity of natural products like this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field.
Cultivation of Nannocystis exedens and Isolation of this compound
A generalized workflow for the production and isolation of Nannochelins from Nannocystis exedens is as follows:
-
Cultivation: Nannocystis exedens (e.g., strain Na e485) is cultured in a suitable liquid medium.
-
Adsorption: The culture broth containing the secreted Nannochelins is treated with an adsorbent resin (e.g., XAD-4) to capture the compounds.
-
Elution: The resin is harvested and washed, followed by elution of the Nannochelins using an organic solvent such as acetone.
-
Purification: The crude extract is concentrated and subjected to further purification steps, typically involving chromatographic techniques like HPLC, to isolate pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
-
Colonies are used to inoculate a sterile saline solution or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve the final desired inoculum concentration in the test wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For siderophores, iron-depleted CAMHB may be necessary for accurate assessment.
-
-
Inoculation and Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2 for Yeasts)
This protocol is a standardized method for testing the susceptibility of yeasts to antifungal agents.
-
Preparation of Fungal Inoculum:
-
The yeast strain is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
-
Preparation of this compound Dilutions:
-
Serial dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The diluted yeast suspension is added to the wells.
-
Control wells are included as in the antibacterial assay.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of this compound.
Caption: Workflow for the isolation and bioactivity assessment of this compound.
References
The Pivotal Role of Nannochelin A in Myxobacterial Iron Acquisition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron, an essential micronutrient for virtually all life, presents a significant bioavailability challenge in aerobic environments due to the insolubility of its ferric (Fe³⁺) form. Myxobacteria, a group of soil-dwelling deltaproteobacteria known for their complex social behaviors and production of a diverse array of secondary metabolites, have evolved sophisticated mechanisms to acquire this vital element. A key component of this strategy is the production of siderophores, small-molecule iron chelators with a high affinity for ferric iron. This technical guide provides an in-depth examination of Nannochelin A, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. We will delve into its structure, function, and the molecular machinery governing its role in iron homeostasis, offering valuable insights for researchers in microbiology, natural product chemistry, and drug development.
Introduction to Myxobacterial Iron Acquisition
Myxobacteria thrive in competitive soil environments where the availability of essential nutrients like iron can be a limiting factor for growth and survival. To overcome this, they secrete siderophores that scavenge ferric iron from the environment. These iron-siderophore complexes are then recognized by specific receptors on the bacterial cell surface and transported into the cell. This process is not only crucial for the bacterium's own metabolic needs but also plays a significant role in interspecies competition and predatory behavior.[1][2] Myxobacteria are known to produce various types of siderophores, including the well-studied catecholate-type myxochelins and the hydroxamate-type nannochelins.[3]
This compound: A Citrate-Hydroxamate Siderophore
This compound, along with its congeners Nannochelin B and C, was first isolated from the culture broth of Nannocystis exedens.[4] It belongs to the hydroxamate class of siderophores, which utilize hydroxamic acid moieties to coordinate ferric iron. Structurally, this compound is a citrate-based siderophore, a common motif among various soil bacteria.[5]
Physicochemical Properties
| Property | Description | Reference |
| Chemical Formula | C₃₈H₄₈N₄O₁₃ | [6] |
| Molecular Weight | 776.8 g/mol | [6] |
| Type | Citrate-hydroxamate siderophore | [4] |
| Producing Organism | Nannocystis exedens | [4] |
| Solubility | Soluble in methanol (B129727) and water. | Inferred from isolation protocols |
| Appearance of Fe³⁺ Complex | Typically reddish-brown | General property of ferric-siderophore complexes |
Quantitative Data on Iron Binding and Production
| Parameter | Estimated Value/Range | Notes | Reference (for similar siderophores) |
| Ferric Iron Stability Constant (log Kf) | ~30-32 | Hydroxamate siderophores generally exhibit high affinity for Fe³⁺. The stability constant for desferrioxamine B, a well-characterized tri-hydroxamate siderophore, is 10³⁰.⁶. | [7][8] |
| Production Yield | 10 - 500 µM | Siderophore production is highly dependent on culture conditions, particularly iron availability. Yields can vary significantly between different bacterial species and fermentation protocols. | [9] |
| Growth Promotion | Significant increase in growth rate and final cell density under iron-limiting conditions. | The ability of a siderophore to promote growth is a hallmark of its biological function. This is typically assayed by comparing the growth of the wild-type strain and a siderophore-deficient mutant in iron-depleted media with and without the addition of the purified siderophore. | [10][11] |
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on the original isolation method for nannochelins, with modifications for modern laboratory practices.
-
Cultivation: Inoculate Nannocystis exedens in an iron-deficient medium. For large-scale production, use a fermenter with controlled aeration and agitation. The production of siderophores is typically induced under iron-limiting conditions.
-
Harvesting: After a suitable incubation period (e.g., 7-10 days), separate the culture broth from the bacterial cells by centrifugation.
-
Adsorption to Resin: Pass the supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD-4 or Diaion HP-20) to capture the nannochelins.
-
Elution: Wash the resin with deionized water to remove salts and other hydrophilic impurities. Elute the nannochelins with a gradient of methanol in water.
-
Fractionation: Collect the fractions and monitor for the presence of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (siderophores often show absorbance in the 400-500 nm range when complexed with iron).
-
Purification: Pool the fractions containing this compound and further purify using preparative HPLC with a C18 column.
-
Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization of this compound-Iron Complex
-
Complex Formation: Prepare a solution of purified this compound and add a stoichiometric amount of a ferric iron salt (e.g., FeCl₃). The formation of the reddish-brown iron complex can be monitored spectrophotometrically.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the this compound-Fe³⁺ complex. Hydroxamate siderophores typically exhibit a broad absorption band in the range of 420-450 nm upon iron binding.[12]
-
Mass Spectrometry: Analyze the complex by electrospray ionization mass spectrometry (ESI-MS) to confirm the 1:1 stoichiometry of this compound to Fe³⁺.
-
Determination of Stability Constant: The ferric iron stability constant can be determined using potentiometric or spectrophotometric titrations, often involving competition experiments with a chelator of known affinity, such as EDTA.[8][13]
Iron Uptake Assay using ⁵⁵Fe
This assay quantifies the transport of iron into myxobacterial cells mediated by this compound.
-
Cell Preparation: Grow Nannocystis exedens to mid-log phase in iron-depleted medium to induce the expression of siderophore uptake systems.
-
Preparation of Radiolabeled Complex: Prepare the ⁵⁵Fe-Nannochelin A complex by incubating purified this compound with ⁵⁵FeCl₃.
-
Uptake Experiment: Resuspend the iron-starved cells in a minimal buffer. Initiate the uptake by adding the ⁵⁵Fe-Nannochelin A complex. Take aliquots at different time points.
-
Separation of Cells: Rapidly filter the cell suspensions through a membrane filter to separate the cells from the medium containing the unincorporated radiolabeled complex. Wash the filters with a suitable buffer to remove any non-specifically bound complex.
-
Quantification: Measure the radioactivity associated with the cells on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of ⁵⁵Fe incorporated over time to determine the rate of iron uptake.
Signaling Pathways and Regulation
The biosynthesis and uptake of siderophores are tightly regulated in response to intracellular iron concentrations. In many Gram-negative bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein.[5][14]
Proposed Regulatory Pathway for this compound Biosynthesis
Caption: Proposed Fur-mediated regulation of this compound biosynthesis.
Under iron-replete conditions, the Fur protein dimerizes with Fe²⁺ and binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the nannochelin biosynthetic genes, thereby repressing their transcription. When intracellular iron levels are low, Fe²⁺ dissociates from Fur, leading to its inactivation and the subsequent transcription of the nannochelin biosynthesis genes.
Iron Acquisition Workflow
The acquisition of iron via this compound involves its synthesis, secretion, chelation of extracellular iron, and subsequent uptake of the ferric-siderophore complex.
This compound-Mediated Iron Uptake Workflow
References
- 1. Siderophores and competition for iron govern myxobacterial predation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Disturbed Siderophore Transport Inhibits Myxobacterial Predation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. mdpi.com [mdpi.com]
- 12. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferric stability constants of representative marine siderophores: marinobactins, aquachelins, and petrobactin. | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]
- 14. mdpi.com [mdpi.com]
Unraveling the Nannochelins: A Technical Guide to the Structural Nuances of Siderophores A, B, and C
For Immediate Release
A detailed examination of the Nannochelins, a family of citrate-hydroxamate siderophores produced by the myxobacterium Nannocystis exedens, reveals distinct structural variations that underpin their biological activities. This technical guide provides an in-depth analysis of the structural differences between Nannochelin A, B, and C, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Nannochelins are iron-chelating compounds that play a crucial role in microbial iron acquisition. Their unique structures, centered around a citrate (B86180) core, present potential scaffolds for the development of novel therapeutic agents. Understanding the subtle yet significant differences between Nannochelins A, B, and C is paramount for harnessing their full potential.
Core Structural Differences
The fundamental distinction between Nannochelins A, B, and C lies in the nature of the acyl groups attached to the hydroxamate nitrogen atoms. While all three share a common citrate backbone linked to two L-lysine residues, the terminal functionalities differ, giving rise to their unique properties.
This compound is characterized by the presence of two cinnamoyl groups. These aromatic moieties contribute to the overall lipophilicity and electronic properties of the molecule.
Nannochelin B incorporates one cinnamoyl group and one acetyl group. This substitution reduces the molecular weight and alters the steric and electronic profile compared to this compound.
Nannochelin C is the simplest of the three, featuring two acetyl groups. This symmetrical structure is the least lipophilic among the Nannochelin congeners.
These structural modifications are summarized in the table below:
| Compound | Acyl Group 1 | Acyl Group 2 |
| This compound | Cinnamoyl | Cinnamoyl |
| Nannochelin B | Cinnamoyl | Acetyl |
| Nannochelin C | Acetyl | Acetyl |
Physicochemical and Biological Properties
The structural variations among Nannochelins A, B, and C directly influence their physicochemical properties and biological activities. While comprehensive quantitative data remains sparse in publicly accessible literature, the seminal work by Kunze et al. (1992) indicated "weak growth-inhibitory activity against some bacteria and fungi" for all three compounds.[1] The specific minimum inhibitory concentration (MIC) values, however, are not detailed in this initial report. The molecular formulas, as determined by mass spectrometry, are presented below.
| Compound | Molecular Formula | Molecular Weight (Da) |
| This compound | C₃₈H₄₈N₄O₁₃ | 752.8 |
| Nannochelin B | C₃₁H₄₂N₄O₁₂ | 658.7 |
| Nannochelin C | C₂₄H₃₆N₄O₁₁ | 556.6 |
Note: The molecular formula for this compound is sourced from PubChem.[2] The formulas for Nannochelins B and C are inferred based on the structural differences described.
Experimental Protocols
The isolation and characterization of Nannochelins A, B, and C involve a multi-step process, as outlined by Kunze et al. (1992).[1] A detailed protocol is provided below for researchers seeking to replicate or adapt these methods.
Fermentation and Production
-
Microorganism: Nannocystis exedens strain Na e485.
-
Culture Medium: A suitable nutrient broth conducive to myxobacterial growth and siderophore production. Iron-deficient media are typically employed to enhance siderophore expression.
-
Fermentation Conditions: Cultures are incubated under aerobic conditions at a controlled temperature (e.g., 30°C) for a period sufficient to allow for substantial biomass and secondary metabolite production (typically several days).
Isolation and Purification
-
Harvesting: The culture broth is harvested and centrifuged to separate the biomass from the supernatant, which contains the secreted Nannochelins.
-
Adsorption Chromatography: The supernatant is passed through a column packed with an adsorbent resin (e.g., Amberlite XAD-16) to capture the Nannochelins.
-
Elution: The resin is washed with deionized water to remove salts and polar impurities. The Nannochelins are then eluted with a solvent gradient of increasing methanol (B129727) concentration in water.
-
Solvent Extraction: The methanol-containing eluate is concentrated, and the Nannochelins are extracted into an organic solvent such as ethyl acetate.
-
Gel Filtration Chromatography: The crude extract is further purified by gel filtration chromatography (e.g., using Sephadex LH-20) with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the individual Nannochelins (A, B, and C) is achieved by reversed-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid modifier.
Structural Elucidation
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the molecular weights and elemental compositions of the purified Nannochelins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of the citrate, lysine, and acyl moieties.
-
UV/Vis Spectroscopy: The characteristic absorption spectra of the Nannochelins and their iron complexes are recorded to confirm the presence of the hydroxamate and cinnamoyl chromophores.
Visualizing the Nannochelin Core Structure
The logical relationship of the core components of the Nannochelins can be represented in the following diagram:
References
The Natural Function of Nannochelin A in Nannocystis exedens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A, a secondary metabolite produced by the myxobacterium Nannocystis exedens, is a member of the citrate-hydroxamate class of siderophores. Its primary biological function is to chelate ferric iron (Fe³⁺) from the environment, facilitating its uptake and utilization by the bacterium, a process crucial for survival in iron-limited conditions. In addition to its role in iron acquisition, this compound has been reported to exhibit weak antimicrobial properties. This technical guide provides a comprehensive overview of the natural function of this compound, including its physicochemical properties, proposed biosynthetic pathway, and methods for its isolation and characterization.
Introduction
Iron is an essential micronutrient for nearly all living organisms, playing a critical role as a cofactor in numerous enzymatic reactions, including those involved in cellular respiration and DNA synthesis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron-chelating molecules known as siderophores.
Nannocystis exedens, a myxobacterium known for its complex social behavior and production of diverse secondary metabolites, produces a family of siderophores known as nannochelins. The principal component, this compound, is a citrate-hydroxamate siderophore, indicating its functional groups involved in iron coordination. This document details the current understanding of this compound's role in the biology of N. exedens.
Physicochemical and Biological Properties of this compound
This compound, along with its congeners Nannochelin B and C, was first isolated from the culture broth of Nannocystis exedens strain Na e485[1]. As citrate-hydroxamate siderophores, they possess a high affinity for ferric iron, a characteristic central to their natural function[1].
Quantitative Data
While specific quantitative data for this compound is limited in the available literature, the following table summarizes the known properties. Further research is required to determine precise values for its iron-binding affinity and antimicrobial activity.
| Property | Value/Observation | Reference |
| Molecular Weight | Not explicitly stated in the primary literature. | - |
| Solubility | Soluble in aqueous solutions. | Inferred from isolation protocols. |
| Fe³⁺ Binding Affinity (log K) | Not determined. Expected to be high, typical for hydroxamate siderophores (>10²⁰). | General siderophore literature. |
| Antimicrobial Activity (MIC) | Described as "weak growth-inhibitory activity against some bacteria and fungi". Specific MIC values are not provided. | [1] |
Natural Function: Iron Acquisition
The primary and well-established natural function of this compound is to act as a siderophore, facilitating the uptake of iron for Nannocystis exedens. The proposed mechanism, consistent with other siderophore-mediated iron uptake systems, is illustrated below.
References
Methodological & Application
Application Notes and Protocols: Nannochelin A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nannochelin A is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. As a high-affinity iron chelator, this compound exhibits potential as an antimicrobial agent by sequestering essential iron from the environment, thereby inhibiting the growth of competing bacteria and fungi.[1] This document provides a detailed protocol for the extraction and purification of this compound from Nannocystis exedens culture, enabling further investigation into its biological activity and potential therapeutic applications. The protocol is based on established methods for siderophore isolation, incorporating solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC) for optimal purity.
Introduction
Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge iron, an essential nutrient, from their surroundings.[2] this compound, isolated from Nannocystis exedens, belongs to the hydroxamate class of siderophores.[1] Its ability to form stable complexes with ferric iron (Fe³⁺) makes it a subject of interest for the development of novel anti-infective agents. By depriving pathogenic microbes of iron, siderophores like this compound can impede their growth and virulence. This document outlines a comprehensive methodology for the isolation and purification of this compound to facilitate such research.
Experimental Protocols
I. Culturing of Nannocystis exedens
A detailed protocol for the cultivation of Nannocystis exedens is a prerequisite for the successful extraction of this compound.
Materials:
-
Nannocystis exedens strain (e.g., Na e485)
-
Culture medium (e.g., CY or VY/2 agar (B569324) plates)
-
Liquid culture medium containing an adsorbent resin (e.g., XAD-4)
-
Incubator
Procedure:
-
Inoculate Nannocystis exedens onto agar plates and incubate at 30°C until sufficient growth of fruiting bodies or swarms is observed.
-
Transfer the grown culture to a liquid medium containing 2% (w/v) XAD-4 resin.
-
Incubate the liquid culture under appropriate conditions to allow for the production and adsorption of this compound onto the resin.
II. Extraction of this compound
This protocol describes the extraction of this compound from the culture medium using an adsorbent resin.
Materials:
-
Culture of Nannocystis exedens with XAD-4 resin
-
Deionized water
-
Rotary evaporator
Procedure:
-
Harvest the XAD-4 resin and biomass from the culture medium by filtration or centrifugation.
-
Wash the harvested material with deionized water to remove residual medium components.
-
Extract the resin and biomass with acetone for a minimum of 3 hours in the dark to elute the adsorbed this compound.
-
Separate the acetone extract from the resin and biomass.
-
Dry the acetone extract using a rotary evaporator.
-
Redissolve the dried extract in methanol for further purification.
III. Purification of this compound by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to purify this compound from the crude extract.
Materials:
-
Methanol extract containing this compound
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1 M triethylammonium (B8662869) bicarbonate, pH 7.5
-
Mobile phase B: 0.1 M triethylammonium bicarbonate, pH 7.5, in 50% acetonitrile (B52724)
-
Fraction collector
Procedure:
-
Filter the methanol extract through a 0.22 µm filter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the filtered extract onto the column.
-
Elute this compound using a gradient of mobile phase B (acetonitrile) in mobile phase A. A suggested starting gradient is 0 to 50% acetonitrile over 20 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the fractions corresponding to the this compound peak.
-
Combine the fractions containing pure this compound and lyophilize to obtain the purified compound.
Data Presentation
| Purification Step | Total Siderophore Content (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Acetone Extract | Data to be filled | Data to be filled | Data to be filled | 100 |
| After RP-HPLC | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Signaling Pathway: Iron Sequestration
This compound's primary mechanism of action is through the sequestration of iron from the environment, which in turn inhibits the growth of other microorganisms that rely on this essential metal. This can be considered an indirect form of signaling, where the modification of the chemical environment (iron availability) impacts microbial behavior and survival.
Caption: Mechanism of this compound-mediated growth inhibition via iron sequestration.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanobacterial Siderophores—Physiology, Structure, Biosynthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nannochelin A Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, is an iron-chelating compound that has demonstrated weak growth-inhibitory activity against some bacteria and fungi.[1] As with other siderophores, its ability to sequester iron, an essential nutrient for microbial growth, is a key aspect of its biological function. This document provides detailed protocols for testing the antimicrobial activity of this compound, focusing on standardized methods to ensure reliable and reproducible results. The methodologies outlined are crucial for researchers investigating the potential of this compound as a standalone antimicrobial agent or as a component of siderophore-antibiotic conjugates.
Data Presentation
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The following table presents hypothetical MIC values for this compound to illustrate how such data should be structured.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Test Organism | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 128 |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Candida albicans | ATCC 90028 | 128 |
| Aspergillus niger | ATCC 16404 | >256 |
Note: The data presented in this table are for illustrative purposes only and may not represent the actual antimicrobial activity of this compound.
Experimental Protocols
Accurate determination of this compound's antimicrobial activity requires meticulous adherence to established protocols. Given its nature as a siderophore, special consideration must be given to the iron content of the growth media.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
1. Materials:
-
This compound
-
Test microorganisms (e.g., bacteria, fungi)
-
Iron-depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it further in ID-CAMHB.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in ID-CAMHB to obtain a range of concentrations.
-
Add the prepared microbial inoculum to each well, ensuring the final volume is consistent (e.g., 100 µL).
-
Include a positive control (inoculum in broth without this compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
2. Inoculum Preparation:
-
Prepare a standardized microbial suspension as described in the broth microdilution protocol.
3. Assay Procedure:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve this compound.
-
Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
4. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential "Trojan Horse" Mechanism of Siderophore-Drug Conjugates
While the exact antimicrobial mechanism of this compound alone is a subject of ongoing research, siderophores can be utilized in a "Trojan Horse" strategy. In this approach, an antibiotic is attached to a siderophore, like this compound, to facilitate its entry into bacterial cells that possess specific siderophore uptake systems.
Caption: "Trojan Horse" mechanism for siderophore-antibiotic conjugates.
References
Application Note: Measurement of Nannochelin A In Vitro Iron Binding Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, is a member of a class of potent iron-chelating molecules produced by microorganisms to sequester ferric iron (Fe³⁺) from the environment.[1] Siderophores play a crucial role in microbial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents and therapeutics for iron-overload disorders. The ability of this compound to bind iron with high affinity is central to its biological function. Therefore, accurate in vitro measurement of its iron-binding capacity is essential for understanding its mechanism of action and for screening and development of new drug candidates.
This application note provides a detailed protocol for the quantitative determination of the in vitro iron-binding capacity of this compound using the widely accepted Chrome Azurol S (CAS) liquid assay.[2][3][4] The CAS assay is a universal, colorimetric method that relies on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[2][3] In the assay, a blue-colored complex of CAS, Fe³⁺, and a detergent changes to orange or yellow upon removal of the iron by a stronger chelator like this compound. The magnitude of this color change, measured spectrophotometrically, is proportional to the amount of iron bound by the siderophore.
Principle of the Chrome Azurol S (CAS) Assay
The CAS assay is based on the high affinity of siderophores for ferric iron. The assay solution contains a ternary complex of Chrome Azurol S, ferric iron (FeCl₃), and the detergent hexadecyltrimethylammonium bromide (HDTMA). This complex has a characteristic blue color with a maximum absorbance at 630 nm. When a sample containing a siderophore, such as this compound, is added, the siderophore removes the iron from the CAS-Fe³⁺-HDTMA complex due to its higher affinity for iron. This causes the release of the free CAS dye, resulting in a color change from blue to orange. The decrease in absorbance at 630 nm is directly proportional to the amount of siderophore in the sample.
Materials and Reagents
-
This compound (or a purified sample for testing)
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deferoxamine mesylate (DFO) as a positive control
-
Methanol (B129727) or other suitable solvent for this compound
-
Iron-free deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 630 nm
Experimental Protocols
Preparation of Solutions
1. Iron-free Glassware: All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with iron-free deionized water.
2. CAS Stock Solution (1 mM): Dissolve 60.5 mg of Chrome Azurol S in 100 mL of iron-free deionized water.
3. HDTMA Stock Solution (10 mM): Dissolve 364.0 mg of HDTMA in 100 mL of iron-free deionized water.
4. FeCl₃ Stock Solution (1 mM in 10 mM HCl): Dissolve 27.0 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
5. PIPES Buffer (500 mM, pH 6.8): Dissolve 15.1 g of PIPES in approximately 80 mL of iron-free deionized water. Adjust the pH to 6.8 with 10 M NaOH and bring the final volume to 100 mL.
6. CAS Assay Solution:
- In a clean, iron-free beaker, mix 50 mL of CAS stock solution and 10 mL of FeCl₃ stock solution.
- In a separate beaker, slowly add the CAS-FeCl₃ mixture to 40 mL of HDTMA stock solution while stirring vigorously. The solution will turn deep blue.
- Add 100 mL of PIPES buffer to the blue solution and mix well.
- Bring the final volume to 1 L with iron-free deionized water. This is the final CAS assay solution. Store in a dark bottle at 4°C for up to one month.
Quantitative Liquid CAS Assay Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or iron-free water). Prepare a series of dilutions of this compound to be tested (e.g., 1 µM to 100 µM). Prepare similar dilutions of the positive control, Deferoxamine (DFO).
-
Assay Setup:
-
Pipette 100 µL of the CAS assay solution into each well of a 96-well microplate.
-
Add 100 µL of the this compound dilutions to their respective wells.
-
Add 100 µL of the DFO dilutions to their respective wells (positive control).
-
For the reference (blank), add 100 µL of the solvent used to dissolve the samples to wells containing the CAS assay solution.
-
-
Incubation: Incubate the microplate at room temperature for a set period (e.g., 20 minutes to 2 hours). The incubation time should be optimized for the specific siderophore and kept consistent across experiments.
-
Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
Data Presentation and Analysis
The iron-binding capacity of this compound is quantified as "percent siderophore units" (psu), which represents the percentage of iron removed from the CAS complex.
Calculation of Percent Siderophore Units:
The psu is calculated using the following formula[5]:
psu = [(Ar - As) / Ar] x 100
Where:
-
Ar = Absorbance of the reference (CAS solution + solvent) at 630 nm.
-
As = Absorbance of the sample (CAS solution + this compound) at 630 nm.
A standard curve can be generated by plotting the psu against the concentration of a known siderophore like Deferoxamine. This allows for the determination of the equivalent concentration of this compound in terms of the standard.
Table 1: Representative Quantitative Data for this compound Iron Binding Capacity
| Sample Concentration (µM) | Absorbance at 630 nm (As) | Absorbance of Reference (Ar) | Percent Siderophore Units (psu) |
| 1 | 1.15 | 1.20 | 4.2 |
| 5 | 1.02 | 1.20 | 15.0 |
| 10 | 0.88 | 1.20 | 26.7 |
| 25 | 0.65 | 1.20 | 45.8 |
| 50 | 0.42 | 1.20 | 65.0 |
| 100 | 0.25 | 1.20 | 79.2 |
Note: The data presented in this table are for illustrative purposes. Actual results may vary depending on experimental conditions.
Interpretation of Results:
A higher psu value indicates a greater iron-binding capacity. By comparing the psu values of this compound to a standard siderophore like DFO, its relative iron-chelating strength can be assessed. For a more in-depth analysis, the stoichiometry of the this compound-Fe³⁺ complex (often 1:1 for hexadentate siderophores) and its stability constant (log β) can be determined through more advanced techniques like potentiometric or spectrophotometric titrations. For comparison, the citrate-hydroxamate siderophore aerobactin (B1664392) has a reported log β value of 22.5.[6]
Visualizations
Experimental Workflow
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
Nannochelin A: A Versatile Tool for Elucidating Microbial Iron Acquisition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all microbial life, playing a critical role in fundamental cellular processes. However, the bioavailability of iron in many environments, including within a host organism, is extremely limited. To overcome this challenge, many microbes have evolved sophisticated iron acquisition systems, a key component of which is the secretion of high-affinity iron chelators known as siderophores. Nannochelin A, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens, represents a valuable molecular tool for probing the intricacies of these microbial iron uptake pathways.[1] Its unique structure and iron-chelating properties can be leveraged to investigate siderophore transport, competition for iron, and to screen for novel antimicrobial agents that target these essential pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in microbial iron uptake research.
Physicochemical Properties and Mechanism of Action
While originally isolated and noted for weak growth-inhibitory activity against some bacteria and fungi, the primary utility of this compound in a research context is not as a potent antibiotic itself, but as a specific probe to study and interfere with iron uptake mechanisms.[1]
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following tables provide a template for data that should be generated when characterizing its activity. For comparative purposes, representative data for other well-characterized siderophores are included where appropriate.
Table 1: Physicochemical Properties of this compound (and Comparison Siderophores)
| Property | This compound | Desferrioxamine B (Hydroxamate) | Enterobactin (Catecholate) |
| Siderophore Class | Citrate-Hydroxamate | Tris-hydroxamate | Tris-catecholate |
| Producing Organism | Nannocystis exedens | Streptomyces pilosus | Escherichia coli |
| Molecular Weight (Da) | Data not available | 560.68 | 669.59 |
| Fe(III) Stability Constant (log β) | Data not available | 30.6[2] | 49[2] |
| pFe Value | Data not available | 26.6 | 35.5 |
Note: The pFe value is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations, indicating the siderophore's effective iron-binding affinity under physiological conditions.
Table 2: Antimicrobial Activity of this compound (Template for Experimental Data)
| Test Organism | This compound MIC (µg/mL) | Growth Inhibition Zone (mm) |
| Escherichia coli | To be determined | To be determined |
| Pseudomonas aeruginosa | To be determined | To be determined |
| Staphylococcus aureus | To be determined | To be determined |
| Candida albicans | To be determined | To be determined |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols are adapted from established methods for studying siderophores and can be applied to this compound.
Protocol 1: Siderophore Production and Isolation (Adapted for this compound)
Objective: To produce and isolate this compound from Nannocystis exedens cultures.
Materials:
-
Nannocystis exedens strain
-
Iron-deficient culture medium (e.g., M9 minimal medium)
-
Amberlite XAD-4 resin
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculate Nannocystis exedens into an iron-deficient liquid medium.
-
Incubate the culture with shaking at the optimal temperature and duration for siderophore production.
-
Remove bacterial cells by centrifugation.
-
Pass the culture supernatant through a column packed with Amberlite XAD-4 resin to adsorb this compound.
-
Wash the resin with deionized water to remove salts and other hydrophilic impurities.
-
Elute this compound from the resin using a stepwise gradient of methanol in water.
-
Collect the fractions containing this compound, identified by a characteristic color change upon addition of FeCl₃ or by analytical techniques.
-
Concentrate the pooled fractions using a rotary evaporator.
-
Further purify this compound by preparative HPLC.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection
Objective: To qualitatively and semi-quantitatively detect the presence of this compound. This assay is based on the principle that a siderophore will remove iron from the blue CAS-iron complex, resulting in a color change to orange/yellow.[3]
Materials:
-
CAS agar (B569324) plates (see preparation below)
-
This compound solution or bacterial culture supernatant
-
Positive control (e.g., Desferrioxamine B)
-
Negative control (sterile medium)
CAS Agar Preparation:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[4]
-
Autoclave a suitable agar medium (e.g., minimal medium agar).
-
Cool the agar to approximately 50°C.
-
Aseptically mix the CAS assay solution with the molten agar and pour into petri dishes.
Procedure:
-
Spot a small volume (e.g., 10 µL) of the this compound solution or culture supernatant onto the center of a CAS agar plate.
-
Incubate the plate at the appropriate temperature for 24-48 hours.
-
Observe the plate for the formation of an orange to yellow halo around the spot, indicating the presence of siderophores. The diameter of the halo can be used for semi-quantitative comparison.
Protocol 3: Growth Promotion Assay
Objective: To determine if this compound can be utilized as an iron source by a specific microbial strain.
Materials:
-
Test microbial strain
-
Iron-deficient minimal medium
-
This compound solution (iron-free and iron-saturated)
-
96-well microplate
-
Plate reader
Procedure:
-
Grow the test microbial strain in an iron-rich medium overnight.
-
Wash the cells with an iron-free medium to remove any stored iron.
-
In a 96-well plate, prepare serial dilutions of apo-Nannochelin A and ferri-Nannochelin A in iron-deficient minimal medium.
-
Include a negative control (no added iron source) and a positive control (e.g., FeCl₃).
-
Inoculate the wells with the washed microbial suspension.
-
Incubate the plate at the optimal growth temperature with shaking.
-
Monitor microbial growth by measuring the optical density (e.g., at 600 nm) at regular intervals.
Protocol 4: Radiolabeled Iron Uptake Assay (Conceptual)
Objective: To directly quantify the uptake of iron mediated by this compound. This requires the synthesis of radiolabeled this compound, which is a complex procedure. A more feasible approach is to measure the uptake of radiolabeled iron in the presence of this compound.
Materials:
-
Test microbial strain
-
Iron-deficient minimal medium
-
This compound solution
-
⁵⁵FeCl₃ or ⁵⁹FeCl₃
-
Scintillation counter
Procedure:
-
Prepare iron-starved cells as described in the growth promotion assay.
-
Prepare the ⁵⁵Fe-Nannochelin A complex by incubating this compound with ⁵⁵FeCl₃.
-
Resuspend the iron-starved cells in fresh iron-deficient medium.
-
Initiate the uptake experiment by adding the ⁵⁵Fe-Nannochelin A complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filter with a buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter to determine the amount of iron taken up by the cells.
Visualizations
Caption: Generalized siderophore-mediated iron uptake pathway.
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Caption: Logical relationship in a growth promotion assay.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Siderophore Detection assay [protocols.io]
Application Notes and Protocols for Investigating the Mode of Action of Nannochelin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to elucidate the mode of action of Nannochelin A, a siderophore with potential antimicrobial and anticancer activities. The protocols outlined below are designed to identify cellular targets, delineate affected signaling pathways, and quantify the physiological responses of both microbial and mammalian cells to this compound treatment.
Introduction to this compound
This compound is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment, an essential nutrient for growth and survival.[3][4][5] The primary function of siderophores is to sequester ferric iron (Fe³⁺) and transport it into the cell via specific receptor-mediated uptake systems.[1][3][6][7] Due to their crucial role in microbial iron acquisition, siderophores are considered important virulence factors for many pathogenic bacteria.[1][8] Beyond their antimicrobial potential, some iron chelators have demonstrated anticancer properties by inducing iron starvation in rapidly proliferating cancer cells, which have a high iron demand.[6][9] this compound has been reported to exhibit weak growth-inhibitory activity against some bacteria and fungi, but its precise mode of action remains to be fully elucidated.[1][2]
These protocols will guide researchers in a systematic investigation of this compound's biological activities, from initial characterization of its iron-binding properties to in-depth analysis of its effects on cellular pathways.
Experimental Design Overview
The following experimental workflow is proposed to comprehensively investigate the mode of action of this compound.
Caption: Experimental workflow for this compound mode of action studies.
Phase 1: Characterization and Initial Screening
Protocol: Iron Chelation Assay using Chrome Azurol S (CAS)
This assay qualitatively and quantitatively assesses the iron-chelating ability of this compound.
Materials:
-
This compound
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare CAS assay solution:
-
Solution A: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution B: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Slowly add Solution A to Solution B while stirring. Then, slowly add Solution C to the mixture. Autoclave and cool to room temperature.
-
Prepare a PIPES buffer (pH 6.8) and add it to the CAS/Fe³⁺/HDTMA solution in a 9:1 ratio.
-
-
Prepare this compound samples: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO or water).
-
Assay:
-
Add 100 µL of the CAS assay solution to each well of a 96-well plate.
-
Add 10 µL of each this compound dilution to the wells. Include a solvent control.
-
Incubate at room temperature for 1 hour.
-
-
Measurement: Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.
Data Presentation:
| This compound (µM) | Absorbance at 630 nm | % Iron Chelation |
| 0 (Control) | A_control | 0 |
| 1 | A_sample1 | ((A_control - A_sample1) / A_control) * 100 |
| 10 | A_sample2 | ((A_control - A_sample2) / A_control) * 100 |
| 100 | A_sample3 | ((A_control - A_sample3) / A_control) * 100 |
Protocol: Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microbes with no drug) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation:
| Microbial Strain | This compound MIC (µg/mL) |
| Escherichia coli | Value |
| Staphylococcus aureus | Value |
| Pseudomonas aeruginosa | Value |
| Candida albicans | Value |
Protocol: Cytotoxicity Screening in Cancer Cell Lines
This protocol assesses the antiproliferative effect of this compound on various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium
-
MTT or resazurin (B115843) reagent
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT or resazurin reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) |
| HCT-116 (Colon Cancer) | Value |
| HeLa (Cervical Cancer) | Value |
| MCF-7 (Breast Cancer) | Value |
| HEK293 (Normal Kidney) | Value |
Phase 2: Target Identification and Uptake
Protocol: Siderophore Uptake and Competition Assays
This protocol investigates whether this compound is taken up by microbial cells and competes with other siderophores.
Materials:
-
This compound
-
Radiolabeled iron (⁵⁵FeCl₃)
-
Known siderophores (e.g., enterobactin, ferrichrome)
-
Microbial strains of interest
-
Scintillation counter
Procedure:
-
Uptake Assay:
-
Prepare iron-limited culture medium.
-
Grow microbial cells to the mid-log phase.
-
Prepare the ⁵⁵Fe-Nannochelin A complex.
-
Add the complex to the cell suspension and take samples at different time points.
-
Filter the cells, wash, and measure radioactivity using a scintillation counter.
-
-
Competition Assay:
-
Perform the uptake assay with ⁵⁵Fe-Nannochelin A in the presence of increasing concentrations of unlabeled known siderophores.
-
A decrease in ⁵⁵Fe uptake indicates competition for the same receptor.
-
Data Presentation:
| Time (min) | ⁵⁵Fe Uptake (cpm) |
| 0 | Value |
| 5 | Value |
| 15 | Value |
| 30 | Value |
| Competitor Siderophore (Concentration) | % Inhibition of ⁵⁵Fe-Nannochelin A Uptake |
| Enterobactin (10x) | Value |
| Enterobactin (100x) | Value |
| Ferrichrome (10x) | Value |
| Ferrichrome (100x) | Value |
Experimental Approach: Identification of Microbial Target Receptors
To identify the specific outer membrane receptors responsible for this compound uptake, a genetic screen can be employed.
Caption: Workflow for identifying this compound receptors.
This involves creating a "Trojan horse" conjugate of this compound with a toxic molecule. Mutants that survive have likely lost the receptor for this compound.
Protocol: Analysis of Intracellular Iron Levels
This protocol measures the impact of this compound on intracellular iron concentrations in both microbial and cancer cells.
Materials:
-
This compound
-
Cells of interest
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Treat cells with this compound for a defined period.
-
Harvest, wash, and lyse the cells.
-
Determine the protein concentration of the lysate.
-
Analyze the iron content of the lysate using ICP-MS.
-
Normalize the iron content to the total protein concentration.
Data Presentation:
| Treatment | Intracellular Iron (ng/mg protein) |
| Control | Value |
| This compound (IC₅₀) | Value |
Phase 3: Cellular Mechanism of Action
Protocol: Metabolomic and Proteomic Analysis
These analyses will provide a global view of the cellular pathways affected by this compound.
Materials:
-
This compound
-
Cells of interest
-
LC-MS/MS instrumentation
Procedure:
-
Treat cells with this compound at the IC₅₀ concentration.
-
Harvest cells and extract metabolites and proteins.
-
Analyze the extracts using LC-MS/MS.
-
Perform bioinformatic analysis to identify significantly altered metabolites and proteins and map them to cellular pathways.
Caption: Potential pathways affected by this compound.
Protocol: Cellular Stress Response Assays
This protocol investigates if this compound induces cellular stress, such as reactive oxygen species (ROS) production or endoplasmic reticulum (ER) stress.
Materials:
-
This compound
-
Cells of interest
-
Fluorescent probes for ROS (e.g., DCFH-DA) and ER stress markers.
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound.
-
Load cells with the appropriate fluorescent probe.
-
Measure fluorescence intensity to quantify the level of cellular stress.
Data Presentation:
| Treatment | Mean Fluorescence Intensity (ROS) |
| Control | Value |
| This compound (IC₅₀) | Value |
| Positive Control (e.g., H₂O₂) | Value |
Protocol: Apoptosis and Cell Cycle Analysis
This protocol determines if the cytotoxic effect of this compound is due to the induction of apoptosis and/or cell cycle arrest.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
For cell cycle analysis, fix the cells, stain with PI, and analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| Control | Value | Value | Value |
| This compound (IC₅₀) | Value | Value | Value |
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Value | Value | Value |
| This compound (IC₅₀) | Value | Value | Value |
By following these detailed protocols, researchers can systematically unravel the mode of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges of microbial siderophores in the medical field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. Metabolomic Analysis of Siderophore Cheater Mutants Reveals Metabolic Costs of Expression in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nannochelin A in "Trojan Horse" Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a critical challenge to global health, necessitating innovative therapeutic strategies. The "Trojan Horse" approach, which utilizes bacterial iron acquisition systems, has emerged as a promising strategy to deliver drugs into bacteria that would otherwise be impermeable to them. Bacteria secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺) from the host environment. These iron-siderophore complexes are then actively transported into the bacterial cell through specific outer membrane receptors. By conjugating a drug molecule to a siderophore, the resulting conjugate can hijack this transport system, gaining entry into the bacterial cell and bypassing resistance mechanisms like efflux pumps and reduced membrane permeability.
Nannochelin A, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens, represents a potential scaffold for the development of novel siderophore-drug conjugates.[1] Its inherent iron-chelating properties make it a candidate for recognition and uptake by various bacteria that can utilize xenosiderophores (siderophores produced by other species). This document provides a detailed, albeit theoretical, framework for the application of this compound in a "Trojan Horse" drug discovery strategy, including proposed experimental protocols and data presentation formats.
The "Trojan Horse" Strategy Featuring this compound
The central concept involves the covalent linkage of an antimicrobial agent to this compound. The this compound moiety of the conjugate binds to ferric iron in the extracellular environment. This complex is then recognized by siderophore receptors on the outer membrane of the target bacterium and actively transported into the periplasm. Subsequent transport across the inner membrane and potential intracellular cleavage of the linker would release the active drug, leading to bacterial cell death.
Chemical Structure and Conjugation Strategy
This compound (C₃₈H₄₈N₄O₁₃) is a citrate-hydroxamate siderophore. Its structure contains several functional groups amenable to chemical modification for drug conjugation. The primary amine groups present in the molecule are ideal targets for forming stable amide linkages with carboxylic acid-containing drugs or linkers.
Proposed Conjugation Site: The primary amine on the cadaverine-like moiety of this compound is a prime candidate for conjugation. This position is distal to the iron-chelating hydroxamate and citrate (B86180) groups, minimizing interference with iron binding and receptor recognition.
Hypothetical Drug Conjugate: this compound-Ciprofloxacin
For this application note, we will consider the conjugation of this compound with ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. Ciprofloxacin's carboxylic acid group can be activated to react with the primary amine of this compound.
Experimental Protocols
The following protocols are provided as a general framework and should be optimized for specific laboratory conditions and target pathogens.
Protocol 1: Synthesis of this compound-Ciprofloxacin Conjugate
Objective: To covalently link ciprofloxacin to this compound via an amide bond.
Materials:
-
This compound
-
Ciprofloxacin
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Activation of Ciprofloxacin:
-
Dissolve ciprofloxacin (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ciprofloxacin ester.
-
-
Conjugation Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the activated ciprofloxacin solution to the this compound solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Collect fractions containing the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the this compound-ciprofloxacin conjugate by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of the this compound-ciprofloxacin conjugate against target bacteria.
Materials:
-
This compound-ciprofloxacin conjugate
-
Ciprofloxacin (as control)
-
This compound (as control)
-
Target bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli)
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the target bacteria overnight in standard CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in ID-CAMHB.
-
-
Prepare Serial Dilutions:
-
Prepare a stock solution of the this compound-ciprofloxacin conjugate, ciprofloxacin, and this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of each compound in ID-CAMHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Read the results visually or by measuring the optical density at 600 nm.
-
Protocol 3: Siderophore Competition Assay
Objective: To confirm that the antimicrobial activity of the conjugate is mediated by siderophore uptake pathways.
Materials:
-
This compound-ciprofloxacin conjugate
-
Free this compound
-
Target bacterial strain
-
ID-CAMHB
-
96-well microtiter plates
Procedure:
-
Prepare Conjugate and Competitor:
-
Prepare a solution of the this compound-ciprofloxacin conjugate at a concentration of 2x its MIC.
-
Prepare serial dilutions of free this compound in ID-CAMHB.
-
-
Competition Setup:
-
In a 96-well plate, add the conjugate solution to wells containing the serial dilutions of free this compound.
-
This will result in a fixed concentration of the conjugate and varying concentrations of the competitor.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
Incubate at 37°C for 18-24 hours.
-
-
Analysis:
-
Observe for bacterial growth. An increase in bacterial growth in the presence of increasing concentrations of free this compound indicates competition for the same uptake receptor, confirming the "Trojan Horse" mechanism.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | P. aeruginosa ATCC 27853 | A. baumannii ATCC 19606 | E. coli ATCC 25922 |
| This compound | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.06 |
| This compound-Ciprofloxacin | 2 | 4 | 0.25 |
Table 2: Siderophore Competition Assay - Fold Increase in MIC of this compound-Ciprofloxacin
| Competitor (µg/mL) | Fold Increase in MIC |
| 0 | 1 |
| 10 | 4 |
| 50 | 16 |
| 100 | >32 |
Conclusion
The application of this compound in a "Trojan Horse" strategy holds theoretical promise for the development of novel antibiotics against challenging MDR pathogens. The protocols and frameworks outlined in this document provide a foundational guide for researchers to explore the synthesis, evaluation, and mechanism of action of this compound-drug conjugates. Successful validation of this approach could pave the way for a new class of targeted antimicrobial agents.
Disclaimer: The experimental protocols and data presented are hypothetical and for illustrative purposes. Actual results may vary. All laboratory work should be conducted under appropriate safety guidelines.
References
High-performance liquid chromatography (HPLC) for Nannochelin A analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nannochelin A is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1] Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. Due to their strong and selective chelation of iron, there is growing interest in siderophores and their synthetic analogues for various therapeutic applications, including the development of novel anti-cancer agents and treatments for iron overload disorders. Accurate and reliable quantification of this compound is essential for research, production, and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, based on the principle of pre-column derivatization with ferric iron (Fe(III)) to form a chromogenic complex.
Principle of the Method
Direct analysis of this compound can be challenging due to its polarity and potentially weak chromophore. To enhance its detection by UV-Vis, this method employs the formation of a stable, colored complex between this compound and ferric iron. Hydroxamate siderophores form characteristic reddish-brown complexes with Fe(III), which exhibit strong absorbance in the visible spectrum, typically between 400 and 500 nm.[2][3][4] This complexation allows for sensitive and selective quantification of this compound using a standard reversed-phase HPLC system with a diode-array detector (DAD) or a variable wavelength detector (VWD).
Experimental Protocols
Production and Extraction of this compound from Nannocystis exedens
a. Cultivation of Nannocystis exedens
To induce the production of this compound, Nannocystis exedens should be cultured in an iron-deficient medium.
-
Medium: A suitable medium, such as one containing succinate (B1194679) as a carbon source, should be prepared. All glassware must be acid-washed to remove trace iron.[5]
-
Inoculation: Inoculate the iron-free medium with a fresh culture of Nannocystis exedens.
-
Incubation: Incubate the culture at 28-30°C for 48-72 hours with shaking (180 rpm).[5] Siderophore production is often indicated by a change in the medium's color to golden yellow.[5]
b. Extraction of this compound
-
Harvest the cell-free supernatant by centrifuging the bacterial culture at 10,000 rpm for 10 minutes at 4°C.[5]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.[6]
-
The filtered supernatant containing this compound can be stored at 4°C for further processing.
Sample Preparation and Derivatization
-
To a 1.0 mL aliquot of the culture supernatant (or a standard solution of this compound), add 100 µL of a 10 mM ferric chloride (FeCl₃) solution prepared in 10 mM HCl.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature to ensure complete complex formation. The solution should develop a characteristic reddish-brown color.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 450 nm (based on the typical absorbance maximum for Fe(III)-hydroxamate complexes).[2][3][4]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of the this compound-Fe(III) complex. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (tR) | ~15.2 min |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Principle of this compound detection by iron complexation.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijlis.org [ijlis.org]
- 5. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]
Application Notes and Protocols: Characterization of Nannochelin A-Iron Complex by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nannochelin A, a siderophore produced by the myxobacterium Nannocystis exedens, is a citrate-hydroxamate type iron chelator.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The ability of this compound to form a stable complex with ferric iron (Fe³⁺) makes it a subject of interest in various fields, including microbial ecology, biotechnology, and as a potential therapeutic agent for iron overload diseases or as a Trojan horse for antibiotic delivery. Mass spectrometry is a powerful analytical technique for the structural characterization and analysis of siderophore-metal complexes due to its high sensitivity, speed, and ability to provide detailed structural information.[2][3] These application notes provide detailed protocols for the characterization of the this compound-iron complex using electrospray ionization mass spectrometry (ESI-MS).
Data Presentation
The quantitative data for this compound and its ferric complex are summarized in the tables below. The theoretical mass-to-charge ratios (m/z) are calculated based on the chemical formula of this compound (C₃₈H₄₈N₄O₁₃) and the most abundant isotopes of the constituent elements (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949, Fe: 55.9349).
Table 1: Theoretical Mass-to-Charge (m/z) Ratios for Apo-Nannochelin A and its Ferric Complex.
| Species | Chemical Formula | Adduct/Charge State | Theoretical m/z |
| Apo-Nannochelin A | C₃₈H₄₈N₄O₁₃ | [M+H]⁺ | 761.3291 |
| This compound-Iron Complex | [C₃₈H₄₅N₄O₁₃Fe] | [M+H]⁺ | 814.2420 |
Table 2: Proposed Theoretical MS/MS Fragmentation of the this compound-Iron Complex ([C₃₈H₄₅N₄O₁₃Fe+H]⁺).
Fragmentation is proposed based on known fragmentation patterns of hydroxamate siderophores, which typically involve cleavage of C-N bonds.
| Precursor Ion (m/z) | Proposed Fragment Ion | Putative Neutral Loss | Theoretical Fragment m/z |
| 814.2420 | Loss of a hydroxamate-containing side chain | C₅H₉NO₂ | 700.1849 |
| 814.2420 | Cleavage of the citrate (B86180) backbone | C₆H₅O₅ | 658.2131 |
| 700.1849 | Subsequent loss of a second hydroxamate side chain | C₅H₉NO₂ | 586.1278 |
Experimental Protocols
This section details the methodologies for the preparation and mass spectrometric analysis of the this compound-iron complex.
Protocol 1: Preparation of the this compound-Iron Complex
Materials:
-
This compound (isolated from Nannocystis exedens culture)
-
Ferric chloride (FeCl₃) solution (1 mM in Milli-Q water)
-
Methanol (HPLC grade)
-
Milli-Q water
-
Formic acid
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
To form the iron complex, mix the this compound stock solution with an equimolar amount of the FeCl₃ solution.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete complexation.
-
For ESI-MS analysis, dilute the complex solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) methanol:water containing 10 mM ammonium acetate and 0.1% formic acid.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Instrumentation:
-
A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, equipped with an electrospray ionization source.
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath Gas (N₂) Flow Rate: 10 - 15 L/min
-
Auxiliary Gas (N₂) Flow Rate: 2 - 5 L/min
-
Capillary Temperature: 250 - 300 °C
-
Scan Range (m/z): 150 - 1500
-
Resolution: > 70,000 at m/z 400
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
MS/MS Parameters:
-
Select the precursor ion corresponding to the protonated this compound-iron complex (e.g., m/z 814.2420).
-
Set the isolation window for the precursor ion to 1-2 m/z.
-
Apply collision energy (CID or HCD) to induce fragmentation. The optimal collision energy should be determined empirically by ramping the energy (e.g., from 10 to 50 eV) to achieve a rich fragmentation spectrum.
-
Acquire the product ion spectrum to observe the fragment ions.
Mandatory Visualizations
Caption: Chelation of ferric iron by this compound.
Caption: Workflow for MS characterization of this compound-iron complex.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnu.ac.in [jnu.ac.in]
- 3. Characterization of microbial siderophores by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nannochelin A Production from Nannocystis exedens
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Nannochelin A from Nannocystis exedens cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by the myxobacterium Nannocystis exedens.[1] Siderophores are crucial for microbial survival in iron-limited environments and have potential applications in medicine due to their ability to bind iron, which is essential for the growth of many pathogens.
Q2: What are the general cultivation conditions for Nannocystis exedens?
Nannocystis exedens is a mesophilic bacterium, with an optimal growth temperature around 30°C. It can be cultivated on various media, and successful growth has been reported on VY/2 agar.
Q3: How can I detect and quantify this compound production?
A common method for detecting siderophores is the Chrome Azurol S (CAS) assay, which provides a colorimetric indication of siderophore activity. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the preferred method, allowing for accurate measurement of this compound concentration in culture supernatants.[2][3][4][5][6]
Troubleshooting Guide
This guide addresses common problems that may arise during the cultivation of Nannocystis exedens and the production of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no growth of Nannocystis exedens | - Inappropriate culture medium- Suboptimal temperature or pH- Contamination | - Ensure the use of a suitable medium such as VY/2 agar.- Incubate at the optimal temperature of 30°C and ensure the pH of the medium is within the optimal range for myxobacteria (typically near neutral).- Check for signs of contamination (e.g., unusual colony morphology, rapid changes in medium turbidity or color). If contamination is suspected, discard the culture and start with a fresh, pure inoculum.[7][8][9][10][11] |
| Low this compound yield | - Inappropriate iron concentration in the medium- Suboptimal carbon or nitrogen source- Incorrect fermentation time | - Optimize the iron concentration in the culture medium. Siderophore production is typically induced under iron-limiting conditions. Experiment with a range of low iron concentrations to find the optimal level.- Test different carbon and nitrogen sources to identify those that enhance this compound production.[12][13] The C/N ratio is a critical factor.[12]- Perform a time-course experiment to determine the optimal fermentation period for maximum this compound accumulation. |
| Inconsistent this compound production | - Variability in inoculum preparation- Inconsistent fermentation conditions | - Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state of the starting culture.- Maintain consistent fermentation parameters (temperature, pH, agitation) across all batches. |
| Contamination of cultures | - Non-sterile techniques- Contaminated reagents or equipment | - Strictly adhere to aseptic techniques during all manipulations.[7][8][10][11]- Ensure all media, reagents, and equipment are properly sterilized before use.[7][8][9][10][11] |
Experimental Protocols
Protocol 1: Cultivation of Nannocystis exedens for this compound Production
This protocol outlines the steps for cultivating Nannocystis exedens in a liquid medium to promote the production of this compound.
Materials:
-
Nannocystis exedens strain
-
VY/2 broth medium
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Prepare VY/2 broth according to the standard formulation, but with a reduced iron concentration to induce siderophore production.
-
Inoculate the sterile VY/2 broth with a fresh culture of Nannocystis exedens.
-
Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).
-
Collect samples at different time points to determine the optimal harvest time for this compound production.
Protocol 2: Extraction and Quantification of this compound by HPLC-MS
This protocol describes the extraction of this compound from the culture supernatant and its quantification using HPLC-MS.[2][3][5][6]
Materials:
-
Culture supernatant from Nannocystis exedens fermentation
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Extraction:
-
Centrifuge the Nannocystis exedens culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant with formic acid to a pH of ~3.
-
Pass the acidified supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the bound this compound with methanol.
-
Dry the methanolic extract under a stream of nitrogen.
-
-
Quantification:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
Inject the sample into the HPLC-MS system.
-
Separate the components using a C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Detect and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) mode.
-
Data Presentation
Table 1: Effect of Iron Concentration on this compound Production (Hypothetical Data)
| Iron (Fe³⁺) Concentration (µM) | This compound Yield (mg/L) |
| 0.1 | 15.2 ± 1.3 |
| 1 | 10.5 ± 0.9 |
| 5 | 5.1 ± 0.6 |
| 10 | 1.8 ± 0.3 |
| 20 | < 0.5 |
Table 2: Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (10 g/L) | This compound Yield (mg/L) |
| Glucose | 12.8 ± 1.1 |
| Sucrose | 14.5 ± 1.5 |
| Glycerol | 9.2 ± 0.8 |
| Soluble Starch | 16.3 ± 1.7 |
Table 3: Effect of Nitrogen Source on this compound Production (Hypothetical Data)
| Nitrogen Source (2 g/L) | This compound Yield (mg/L) |
| Peptone | 15.8 ± 1.4 |
| Yeast Extract | 13.9 ± 1.2 |
| Ammonium Sulfate | 8.5 ± 0.7 |
| Sodium Nitrate | 10.1 ± 0.9 |
Visualizations
Putative Biosynthetic Pathway of this compound
The biosynthesis of siderophores like this compound is typically carried out by Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for nannochelin has not been fully characterized, a putative pathway can be proposed based on the known biosynthesis of similar siderophores and the presence of biosynthetic gene clusters in myxobacteria.[14][15][16][17][18]
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. czlab.ustc.edu.cn [czlab.ustc.edu.cn]
- 14. Chromosomal organization of biosynthetic gene clusters suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species: Archangium lansinium sp. nov., Myxococcus landrumus sp. nov., Nannocystis bainbridgea sp. nov., Nannocystis poenicansa sp. nov., Nannocystis radixulma sp. nov., Polyangium mundeleinium sp. nov., Pyxidicoccus parkwaysis sp. nov., Sorangium aterium sp. nov., Stigmatella ashevillena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism [frontiersin.org]
- 16. Frontiers | Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism [frontiersin.org]
- 17. Identification of biosynthetic gene clusters from metagenomic libraries using PPTase complementation in a Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming low solubility of Nannochelin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nannochelin A. The information provided is designed to address common challenges, particularly its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. This compound has the chemical formula C38H48N4O13 and has shown weak growth-inhibitory activity against some bacteria and fungi.[1][2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many complex natural products, this compound possesses hydrophobic regions in its structure, which can lead to low solubility in water. While siderophores are generally produced to be water-soluble to function in aqueous environments, their solubility can be limited, especially at higher concentrations. The presence of a long carbon chain contributes to its hydrophobic character.
Q3: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, it is recommended to use a small amount of an organic solvent in which this compound is likely to be more soluble. Based on the general behavior of similar natural products, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) are good starting points. After dissolving in a minimal amount of organic solvent, the solution can then be gradually diluted with the desired aqueous buffer.
Q4: How can I assess the solubility of this compound in my specific buffer?
A simple method is to prepare a saturated solution. Add a small, known amount of this compound to a fixed volume of your aqueous buffer. Stir the mixture for a prolonged period (e.g., 24 hours) at a controlled temperature. After this equilibration period, centrifuge the sample to pellet any undissolved compound. The concentration of this compound in the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), if a standard curve is available.
Q5: What is the likely mechanism of action of this compound as an antifungal agent?
While the specific mechanism for this compound is not extensively detailed in the available literature, its primary function as a siderophore is to bind to iron (Fe³⁺). Its antifungal activity may stem from its ability to sequester iron from the environment, thereby depriving fungal cells of this essential nutrient and inhibiting their growth.[1] Many antifungal agents target the fungal cell membrane, often by interfering with the synthesis of ergosterol, a key component of the membrane.[3][4] It is possible that this compound's activity is also related to disrupting fungal cell membrane integrity or other cellular processes that are iron-dependent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of the organic solvent is not high enough in the final solution to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final aqueous solution (ensure solvent tolerance of your assay). 3. Try a different co-solvent (e.g., ethanol instead of DMSO). 4. Consider using a solubilizing agent such as cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to micro-precipitates, degradation of the compound, or binding to plasticware. | 1. Visually inspect solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Evaluate the stability of this compound in your assay buffer over the time course of the experiment.[5][6] 4. Consider using low-binding microplates or tubes. |
| Low or no observable bioactivity. | The compound is not sufficiently dissolved to be active at the tested concentrations, or the compound has degraded. | 1. Confirm the solubility of this compound in the final assay medium using the methods described in the FAQs. 2. Use a positive control to ensure the assay is performing as expected. 3. Check the stability of this compound under your experimental conditions (pH, temperature, light exposure). |
| Difficulty in preparing a stock solution. | This compound is poorly soluble even in common organic solvents at the desired concentration. | 1. Try gentle heating (e.g., 37°C) and sonication to aid dissolution. 2. Test a range of organic solvents to find the most suitable one (see table below). 3. Prepare a more dilute stock solution. |
Table 1: Recommended Solvents for this compound Solubility Testing
| Solvent Type | Solvent | Expected Solubility | Notes |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Low | Solubility is expected to be limited. pH adjustment may have a modest effect. |
| Polar Protic Solvents | Water | Very Low | |
| Methanol, Ethanol | Moderate | Good initial choices for preparing stock solutions. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | A common choice for dissolving hydrophobic compounds for biological assays. |
| Dimethylformamide (DMF) | High | Another option for a primary stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile, low-binding microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of a suitable organic solvent (e.g., 100 µL of DMSO) to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Co-solvents for Aqueous Assays
-
Preparation of Working Solution: From your concentrated stock solution in an organic solvent (e.g., 10 mM in DMSO), prepare an intermediate dilution in the same solvent.
-
Dilution into Aqueous Buffer: Gradually add the intermediate dilution to your pre-warmed (to assay temperature) aqueous buffer while vortexing gently. The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), to avoid affecting the biological system.
-
Final Concentration: Ensure the final concentration of this compound is below its determined solubility limit in the co-solvent mixture.
-
Control: Prepare a vehicle control containing the same final concentration of the organic solvent in the aqueous buffer.
Protocol 3: Solubilization using Cyclodextrins
-
Preparation of Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer.
-
Complexation: Add this compound powder directly to the cyclodextrin solution.
-
Incubation: Incubate the mixture with stirring or shaking for several hours to overnight at room temperature to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate.
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Siderophore-mediated iron acquisition.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C38H48N4O13 | CID 11814693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nannochelin A Iron Chelation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nannochelin A iron chelation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it chelate iron?
This compound is a siderophore, a small, high-affinity iron-chelating compound produced by the myxobacterium Nannocystis exedens.[1] Structurally, it is classified as a citrate-hydroxamate siderophore.[1] This means it uses both citrate (B86180) and hydroxamate functional groups to coordinate ferric iron (Fe³⁺). The combination of these groups allows for a stable, hexadentate complex with iron, effectively sequestering it from the environment.
Q2: Which is the most common assay to measure this compound's iron chelation activity?
The most common method is the Chrome Azurol S (CAS) assay. This is a universal colorimetric assay used for detecting and quantifying siderophores. The assay is based on the competition for iron between the siderophore and the CAS dye. When this compound removes iron from the blue CAS-iron complex, the dye's color changes to orange, and this change can be measured spectrophotometrically.
Q3: My CAS assay is giving a false positive or a color change in my negative control. What could be the cause?
Several factors can lead to false positives or high background in a CAS assay:
-
Contaminated Glassware: Trace amounts of iron on glassware can interfere with the assay. It is crucial to use acid-washed glassware.
-
Media Components: Some components in your culture or assay medium may have iron-chelating properties. High concentrations of phosphates, for instance, can interfere with the assay. Running a blank with each media component can help identify the source of interference.
-
Incorrect pH: The CAS-iron complex is pH-sensitive. The optimal pH for the CAS assay is typically around 6.8. A significant deviation can lead to the instability of the complex and a color change. If the pH is too high, ferric hydroxide (B78521) may form, leading to a yellow color.
Q4: I am not observing any color change, or the signal is very weak, even though I expect this compound to be present. What are the possible reasons?
A lack of signal can be due to several factors:
-
Low this compound Concentration: The amount of this compound in your sample may be below the detection limit of the assay. You may need to concentrate your sample or optimize production conditions.
-
Incorrect pH: As mentioned, the pH is critical. Ensure the final pH of your assay mixture is within the optimal range for both this compound iron binding and the CAS assay itself.
-
Presence of Competing Metals: Other metal ions in your sample could potentially interfere with the iron chelation by this compound, although siderophores generally have a much higher affinity for Fe³⁺.
-
Degradation of this compound: Depending on the buffer and storage conditions, this compound might degrade over time. It is advisable to use fresh samples or store them appropriately (e.g., at -20°C or -80°C for long-term storage).
Q5: Can other metals interfere with the this compound iron chelation assay?
Yes, other metal ions can potentially interfere with the assay, although this compound, like other siderophores, has a very high specificity for ferric iron (Fe³⁺). The interference can occur in two ways:
-
Competition for this compound: Other metal ions with some affinity for this compound might compete with iron for binding, although this is less likely given the high stability of the this compound-Fe³⁺ complex.
-
Interaction with the CAS dye: Some metal ions might interact with the CAS reagent itself, causing a color change that is not related to the siderophore activity.
It is good practice to analyze the trace metal composition of your samples if you suspect interference from other metals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound iron chelation assays, with a focus on the CAS assay.
| Symptom | Possible Cause | Solution |
| No color change or weak signal | Low concentration of this compound. | Concentrate the sample or optimize this compound production conditions. |
| Incorrect pH of the assay mixture. | Ensure the final pH is optimal for this compound-iron binding. The CAS assay itself is also pH-sensitive. | |
| Degradation of this compound. | Use fresh samples or ensure proper storage conditions (frozen at -20°C or -80°C). | |
| Presence of high concentrations of competing metals. | Analyze the sample for other metal ions. Consider a purification step for this compound. | |
| False positive or high background in negative control | Contaminated glassware with trace iron. | Use meticulously acid-washed glassware for all solutions and experiments. |
| Media components with chelating properties (e.g., phosphates). | Run controls with individual media components. Consider using a minimal, defined medium for this compound production. | |
| Incorrect pH of the CAS reagent or final mixture. | Prepare the CAS reagent at the correct pH and verify the final pH of the assay mixture. | |
| Inconsistent or irreproducible results | Variability in culture conditions affecting this compound production. | Standardize all culture parameters (medium composition, temperature, incubation time, aeration). |
| Inaccurate pipetting or dilutions. | Calibrate pipettes and ensure accurate and consistent dilutions. | |
| Instability of the CAS reagent. | Prepare fresh CAS reagent regularly and store it in a dark, cool place. | |
| Precipitation in the CAS reagent or after sample addition | Incorrect preparation of the CAS reagent. | Follow the protocol precisely, ensuring all components are fully dissolved before mixing. |
| High concentration of interfering substances in the sample. | Dilute the sample. Perform serial dilutions to find an optimal concentration that avoids precipitation. |
Quantitative Data Summary
| Parameter | Typical Value for Hydroxamate Siderophores | Notes |
| Iron Affinity Constant (log β) | ~30 - 32 | This represents the overall stability of the iron-siderophore complex. Higher values indicate stronger binding. |
| Optimal pH for Iron Chelation | Generally in the neutral to slightly alkaline range (pH 7-8). | The exact optimum can vary depending on the specific structure of the siderophore. |
| Metal Specificity | Very high for Fe³⁺. | Affinity for other metals like Al³⁺, Ga³⁺, and Cu²⁺ is significantly lower. |
Experimental Protocols
Chrome Azurol S (CAS) Liquid Assay for this compound Quantification
This protocol is adapted from the method by Schwyn and Neilands (1987) and is suitable for quantifying this compound in liquid samples.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Culture supernatant containing this compound
-
Acid-washed glassware
Solutions:
-
CAS Solution (1 mM): Dissolve 60.5 mg of CAS in 100 mL of deionized water.
-
FeCl₃ Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
HDTMA Solution (2 mM): Dissolve 72.9 mg of HDTMA in 100 mL of deionized water.
-
PIPES Buffer (0.5 M, pH 6.8): Dissolve 15.1 g of PIPES in ~80 mL of deionized water. Adjust the pH to 6.8 with 1 M NaOH and bring the final volume to 100 mL.
-
CAS Assay Solution:
-
Mix 10 mL of CAS solution, 5 mL of FeCl₃ solution, and 20 mL of HDTMA solution.
-
Slowly add this mixture to 50 mL of PIPES buffer while stirring.
-
Bring the final volume to 100 mL with deionized water. The solution should be blue. Store in a dark bottle at 4°C.
-
Procedure:
-
In a microplate well or a cuvette, mix 100 µL of the this compound-containing sample (e.g., culture supernatant) with 100 µL of the CAS assay solution.
-
For the reference (blank), mix 100 µL of the uninoculated culture medium with 100 µL of the CAS assay solution.
-
Incubate at room temperature for a period determined by optimization (e.g., 20 minutes to a few hours), allowing for the color change to stabilize.
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer.
-
Calculate the siderophore units as a percentage of the reduction in absorbance: Siderophore Units (%) = [(Ar - As) / Ar] * 100
Visualizations
References
Troubleshooting inconsistent results in Nannochelin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nannochelin A bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a citrate-hydroxamate siderophore, a small molecule with a high affinity for iron.[1] Produced by the myxobacterium Nannocystis exedens, its primary mechanism of action is to bind to and sequester ferric iron (Fe³⁺) from the environment, making it unavailable for other microorganisms that require iron for their growth and metabolic processes.[1] This iron-chelating property gives this compound weak growth-inhibitory activity against some bacteria and fungi.[1]
Q2: Which bioassay is most commonly used for this compound?
The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting siderophores like this compound.[2][3] The assay is based on the competition for iron between the siderophore and the CAS dye. When this compound removes iron from the blue CAS-iron complex, the dye's color changes to orange or yellow, which can be measured spectrophotometrically.[2][3]
Q3: Are there more specific assays for this compound?
Yes, since this compound is a hydroxamate-type siderophore, more specific chemical tests can be used for its identification and characterization. These include:
-
Csaky Test: This is a sensitive and specific test for hydroxamate-type siderophores. It involves the hydrolysis of the hydroxamate group, followed by a color-forming reaction.[4]
-
Tetrazolium Test: This test can also confirm the presence of hydroxamate siderophores through a color change to deep red upon hydrolysis of the hydroxamate groups.[4][5]
-
Ferric Perchlorate Assay: This assay identifies hydroxamate-type siderophores by the formation of an orange-red or purple color.[4]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low signal in CAS assay | Iron contamination in media: High iron content in the growth medium can suppress siderophore production. | Use iron-depleted media for culturing the this compound-producing microorganism. Ensure all glassware is acid-washed to remove trace iron. |
| Incorrect pH of assay solution: The CAS assay is pH-sensitive. An incorrect pH can affect the stability of the CAS-iron complex and the iron-chelating efficiency of this compound. | Prepare the CAS assay solution and buffers accurately, ensuring the final pH is within the optimal range for the assay (typically around 6.8). | |
| Degradation of this compound: this compound, like other siderophores, can be susceptible to degradation under certain conditions (e.g., extreme pH, high temperatures). | Store this compound solutions at appropriate temperatures and pH. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if stability is a concern. | |
| High background signal or false positives | Non-specific chelation: Some components in the sample matrix may chelate iron, leading to a color change in the CAS assay that is not due to this compound. | Run appropriate controls, including a blank with the sample matrix without this compound. Consider purifying the this compound sample to remove interfering substances. |
| Presence of other siderophores: If testing a microbial culture, other produced siderophores will also be detected by the universal CAS assay. | Use a more specific assay for hydroxamate-type siderophores (e.g., Csaky test) to confirm the presence of this compound. | |
| Poor reproducibility between experiments | Inconsistent pipetting or mixing: Inaccurate pipetting of reagents or samples, or inadequate mixing, can lead to variability in results.[6] | Use calibrated pipettes and ensure thorough mixing of all solutions. Be consistent with pipetting techniques.[6] |
| Temperature fluctuations: The rate of the iron chelation reaction can be temperature-dependent. | Equilibrate all reagents and samples to the assay temperature before starting the experiment.[6] Maintain a consistent temperature throughout the assay. | |
| Variability in microbial culture conditions: For assays involving microbial growth, differences in incubation time, temperature, aeration, or media composition can affect this compound production. | Standardize all culture conditions to ensure consistent production of this compound. |
Experimental Protocols
Universal Chrome Azurol S (CAS) Agar (B569324) Plate Assay
This protocol is adapted for the qualitative or semi-quantitative detection of this compound production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Nutrient agar medium
-
Sterile Petri dishes
Procedure:
-
Prepare Blue Dye Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
In a separate beaker, dissolve 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
In another beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly add the FeCl₃ solution to the CAS solution while stirring, then slowly add the HDTMA solution. The resulting solution should be deep blue. Autoclave and store in a dark bottle.
-
-
Prepare CAS Agar:
-
Prepare 900 ml of your desired nutrient agar medium and autoclave.
-
Prepare 100 ml of a PIPES buffer solution and adjust the pH to 6.8. Autoclave.
-
Cool the agar and PIPES buffer to 50-60°C.
-
Aseptically add the 100 ml of PIPES buffer and 100 ml of the sterile Blue Dye solution to the molten agar. Mix gently to avoid bubbles.
-
-
Pour Plates and Inoculate:
-
Pour the CAS agar into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of the plates with your test sample (e.g., a microbial colony producing this compound or a solution of purified this compound).
-
-
Incubation and Observation:
-
Incubate the plates at the appropriate temperature for 24-72 hours.
-
A positive result is indicated by the formation of an orange or yellow halo around the inoculation site, signifying iron chelation by this compound. The diameter of the halo can be used for semi-quantitative comparison.
-
Visualizing this compound's Mechanism of Action
The primary antifungal mechanism of this compound is the sequestration of iron, which is essential for fungal growth and virulence. This leads to a disruption of iron-dependent cellular processes in fungi.
Caption: this compound sequesters iron, inhibiting fungal iron uptake and disrupting mitochondrial function.
Experimental Workflow for Troubleshooting
When encountering inconsistent results, a systematic approach to troubleshooting is crucial. The following workflow can help identify the source of the problem.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Nannochelin A Iron Binding Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for Nannochelin A iron binding experiments. This compound, a citrate-hydroxamate siderophore, exhibits pH-dependent iron chelation critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its iron-binding experiments?
This compound is a siderophore, a small molecule produced by the myxobacterium Nannocystis exedens, that has a high affinity for ferric iron (Fe³⁺)[1]. It belongs to the citrate-hydroxamate class of siderophores, meaning it uses both citrate (B86180) and hydroxamate functional groups to chelate iron[1]. The iron-binding capacity of these groups is pH-dependent due to the protonation and deprotonation of their oxygen- and nitrogen-containing moieties. Therefore, controlling the pH is crucial for optimizing the stability and kinetics of the this compound-iron complex, ensuring reliable and comparable experimental outcomes.
Q2: What are the key functional groups in this compound involved in iron binding and their approximate pKa values?
This compound utilizes carboxylate groups from its citrate backbone and hydroxamate groups for iron chelation. The approximate pKa values for these functional groups in similar siderophores are:
| Functional Group | Approximate pKa Range | Significance for Iron Binding |
| Carboxylate | 3.5 - 5.0[2][3] | Become deprotonated and available for iron chelation at acidic to neutral pH. |
| Hydroxamate | 8.0 - 9.0[2][3] | Become deprotonated and available for iron chelation at neutral to alkaline pH. |
The interplay of these groups results in a complex pH-dependent iron-binding profile.
Q3: At what pH is the optimal iron binding for hydroxamate siderophores generally observed?
For many hydroxamate siderophores, maximum siderophore production and iron binding affinity are often observed around neutral pH (pH 7)[4]. However, the optimal pH can vary depending on the specific siderophore and the presence of other functional groups. For citrate-hydroxamate siderophores, the binding can occur over a broad pH range, with the coordination chemistry changing as the pH shifts. For instance, in related marine siderophores, it has been observed that below pH 7, four protons are released upon iron(III) coordination[5].
Q4: How does pH affect the stability of the this compound-iron complex?
The stability of the this compound-iron complex is directly influenced by pH. At low pH, the carboxylate and hydroxamate groups are protonated, reducing their ability to bind iron and leading to lower complex stability. As the pH increases, these groups deprotonate, making them available for iron chelation and increasing the stability of the complex. However, at very high pH values, the formation of insoluble iron hydroxides can compete with this compound for iron binding. It is therefore essential to determine the optimal pH range where the this compound-iron complex is most stable for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound iron binding experiments, with a focus on pH-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no iron binding observed | Incorrect pH: The experimental pH may be too low, leading to protonation of the chelating groups. | Verify the pH of your buffer and solutions. Perform a pH titration experiment to determine the optimal pH for this compound-iron complex formation (see Experimental Protocols). |
| This compound degradation: The siderophore may be unstable at the experimental pH. | Check the stability of this compound at different pH values by incubating it in various buffers and analyzing its integrity over time using methods like HPLC. | |
| Iron precipitation: At high pH, ferric iron can precipitate as ferric hydroxide, making it unavailable for binding. | Ensure the pH of your iron stock solution and final reaction mixture is appropriate. Visually inspect for any precipitate. Consider using a buffer that helps maintain iron solubility. | |
| Inconsistent or irreproducible results | Poor pH buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment. | Use a buffer with a pKa value close to your target pH and ensure its concentration is adequate. Re-measure the pH of your samples after all components have been added. |
| Temperature fluctuations: Metal-ligand binding can be temperature-sensitive. | Conduct experiments at a constant and controlled temperature. | |
| Unexpected color change or absorbance spectrum | Formation of a different complex: The stoichiometry or coordination of the this compound-iron complex may change with pH. | Characterize the complex formed at different pH values using spectrophotometric methods like Job's plot or the mole-ratio method to determine the stoichiometry. |
| Ligand or iron degradation: The observed color could be from a degradation product. | Analyze the purity of your this compound and iron solutions. Run control experiments without one of the components to identify any background absorbance. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound-Fe(III) Complex Formation using UV-Vis Spectrophotometry
This protocol outlines a method to determine the pH at which the this compound-Fe(III) complex exhibits maximum absorbance, indicating optimal complex formation.
Materials:
-
This compound solution of known concentration
-
Ferric chloride (FeCl₃) or Ferric ammonium (B1175870) citrate solution of known concentration
-
A series of buffers covering a pH range (e.g., pH 3 to 10)
-
UV-Vis Spectrophotometer
-
pH meter
-
Calibrated pipettes and cuvettes
Procedure:
-
Prepare a series of buffered solutions: Prepare a set of buffers covering the desired pH range (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Prepare reaction mixtures: For each pH value, prepare a reaction mixture containing a fixed concentration of this compound and a fixed concentration of Fe(III) (typically in a 1:1 or 3:1 ligand-to-metal molar ratio, though the optimal ratio may need to be determined). Ensure the final volume is consistent for all samples.
-
Incubate: Allow the mixtures to incubate at a constant temperature for a set period to ensure the reaction reaches equilibrium.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the this compound-Fe(III) complex. This can be determined by scanning a sample with a clear color change across the visible spectrum (typically 400-600 nm for siderophore-iron complexes).
-
Plot the data: Plot the absorbance at λmax as a function of pH. The pH at which the highest absorbance is observed represents the optimal pH for complex formation under these conditions.
Protocol 2: Spectrophotometric Titration to Determine the Stability Constant (Conditional on pH)
This protocol describes how to perform a spectrophotometric titration to determine the conditional stability constant of the this compound-Fe(III) complex at a specific pH.
Materials:
-
This compound solution of known concentration
-
Fe(III) solution of known concentration
-
Buffer of the desired pH
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a solution of this compound: In a cuvette, prepare a solution of this compound at a fixed concentration in the chosen buffer.
-
Titrate with Fe(III): Add small, precise aliquots of the Fe(III) solution to the this compound solution.
-
Measure Absorbance: After each addition of Fe(III), mix the solution thoroughly and measure the absorbance at the λmax of the complex.
-
Plot the data: Plot the absorbance versus the molar ratio of [Fe(III)]/[this compound].
-
Analyze the data: The resulting titration curve can be analyzed using appropriate software to fit a binding model and calculate the conditional stability constant at that specific pH.
Visualizations
Caption: Workflow for determining the optimal pH for this compound-Fe(III) complex formation.
Caption: Troubleshooting flowchart for this compound iron binding experiments.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
How to address the limited specificity of the CAS assay for Nannochelin A
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals working with the siderophore Nannochelin A. Here you will find troubleshooting guides and FAQs to address the challenges associated with the limited specificity of the Chrome Azurol S (CAS) assay.
Frequently Asked Questions (FAQs)
Q1: What is the CAS assay and how does it work?
The Chrome Azurol S (CAS) assay is a universal colorimetric method used to detect and quantify siderophores, which are high-affinity iron-chelating molecules.[1] The assay operates on a competitive principle. The CAS dye forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[2][3] When a sample containing a siderophore, such as this compound, is introduced, the siderophore's higher affinity for iron allows it to sequester the Fe³⁺ from the dye complex.[4] This breaks the complex and releases the free CAS dye, resulting in a visible color change from blue to orange, yellow, or purple.[3][5]
Q2: Why does the CAS assay have limited specificity for this compound?
The primary drawback of the CAS assay is its lack of specificity. The color change is triggered by the removal of iron from the CAS complex, a reaction that is not exclusive to siderophores.[6][7] Any molecule in the sample with a sufficiently high affinity for Fe³⁺ can act as a chelator and produce a positive result. This means a color change indicates the presence of an iron chelator, but not necessarily a siderophore, and certainly not specifically this compound.[7]
Q3: What types of molecules other than this compound can cause a false positive in the CAS assay?
A variety of non-siderophore molecules can interfere with the CAS assay and generate false-positive results. These include:
-
Other Metal Chelators: Compounds with functional groups that can bind to metals, even if their primary biological function is not iron acquisition.[7][8]
-
Certain Organic Acids: Some organic acids or molecules with similar functional groups can chelate iron strongly enough to disrupt the CAS complex.
-
Phenolic Compounds: Many natural phenolic compounds have iron-chelating properties.
-
Modified Siderophores: The assay can detect siderophores that bind to metals other than iron, such as copper, nickel, and zinc.[8][9]
Q4: My CAS assay is positive. How can I confirm the result is due to this compound and not an interfering compound?
Confirmation requires employing more specific analytical techniques to separate and identify the molecules in your sample. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
HPLC separates the components of your sample mixture.
-
MS provides the precise mass of each component, allowing for the specific identification of this compound by its known molecular weight.[10] This combination provides high confidence in both the identity and quantity of this compound, effectively eliminating ambiguity from interfering substances.[11][12]
Q5: Are there any simple preliminary tests I can run before committing to HPLC-MS?
Yes, while not as definitive as HPLC-MS, other chemical assays can help classify the type of siderophore present. This compound is a citrate-hydroxamate siderophore.[13] You could use a specific chemical test for hydroxamate-type siderophores to see if the result is consistent with this compound. However, this will still not differentiate this compound from other hydroxamate siderophores.
Troubleshooting Guide
This guide addresses common issues encountered when using the CAS assay for this compound detection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| False Positive Color Change | 1. Presence of non-siderophore iron chelators (e.g., organic acids, phenols) in the sample or media.[7] 2. High concentrations of certain media components that can weakly chelate iron. | 1. Analyze a "blank" sample of your culture medium to check for background interference. 2. Fractionate the sample using solid-phase extraction (SPE) to partially purify the siderophore fraction before the CAS assay. 3. Crucially, use a high-specificity method like HPLC-MS for positive confirmation and quantification. |
| Inconsistent or Non-Reproducible Results | 1. pH of the sample is outside the optimal range for the CAS assay (typically around 6.8).[14] 2. Instability of the CAS reagent over time. 3. Variation in incubation time or temperature. | 1. Ensure the pH of your sample is buffered to match the pH of the CAS assay solution. 2. Prepare fresh CAS assay solution for each experiment. 3. Standardize incubation conditions (time, temperature, light exposure) across all samples and experiments. |
| No Color Change with Known this compound Producer | 1. The concentration of this compound is below the detection limit of the assay. 2. The iron in the CAS reagent has been saturated by iron from another source (e.g., contaminated glassware, media). | 1. Concentrate your sample before performing the assay. 2. Ensure all glassware is acid-washed and all reagents are prepared with iron-free water to minimize iron contamination. |
| Toxicity to Microbial Culture (CAS Agar Plates) | The detergent HDTMA used in the CAS assay can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, inhibiting their growth.[2] | Use a modified overlay (O-CAS) method. Grow the microorganism on its optimal medium first, then overlay it with CAS agar. This minimizes direct contact of the growing cells with HDTMA.[2][5] |
Data Presentation: Method Comparison
To effectively quantify this compound, it is critical to select the appropriate analytical method. The following table compares the standard CAS assay with the recommended high-specificity alternative, HPLC-MS.
| Feature | CAS Assay | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Specificity | Low. Detects any strong iron chelator.[7] | Very High. Separates molecules and identifies this compound by its specific mass-to-charge ratio. |
| Quantification | Semi-Quantitative. Provides an estimate based on color change intensity. | Quantitative. Provides precise concentration measurements against a standard curve. |
| Confirmation | No. Cannot confirm the identity of the chelating molecule. | Yes. Provides structural information (mass) for positive identification.[10] |
| Throughput | High (can be adapted to 96-well plates).[6] | Lower (serial sample injection). |
| Complexity & Cost | Low. Requires a basic spectrophotometer. | High. Requires specialized equipment and trained personnel. |
Experimental Protocols
Recommended Protocol: HPLC-MS for this compound Quantification
This protocol provides a robust method for the specific detection and quantification of this compound, overcoming the limitations of the CAS assay.
1. Sample Preparation (from culture supernatant) a. Centrifuge the microbial culture at 10,000 x g for 15 minutes to pellet the cells. b. Carefully collect the supernatant. c. Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris. d. For complex media, perform a solid-phase extraction (SPE) with a suitable resin (e.g., Amberlite XAD-16) to concentrate the siderophores and remove interfering media components. Elute with methanol (B129727). e. Evaporate the methanol from the eluate under vacuum and reconstitute the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
2. HPLC-MS Instrumentation and Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive (ESI+).
-
Data Acquisition: Scan for the exact mass of protonated this compound ([M+H]⁺).
3. Data Analysis a. Generate an extracted ion chromatogram (EIC) for the specific m/z of this compound. b. Integrate the area under the peak corresponding to this compound in the EIC. c. Prepare a standard curve using purified this compound of known concentrations. d. Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Diagrams are provided below to illustrate key experimental and logical workflows.
Caption: Mechanism of the Chrome Azurol S (CAS) Assay.
Caption: Troubleshooting workflow for a positive CAS assay result.
Caption: Logical relationship between analytical assay types.
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020 [mdpi.com]
- 11. Studies into the phenolic patterns of different tissues of pineapple (Ananas comosus [L.] Merr.) infructescence by HPLC-DAD-ESI-MS (n) and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Approaches for the Identification and Quantification of Key Non-Protein Nitrogen Components in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Impact of iron concentration on Nannochelin A antimicrobial testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for antimicrobial susceptibility testing of Nannochelin A, with a focus on the impact of iron concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antimicrobial activity?
A1: this compound is a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1][2] Siderophores are small molecules produced by microorganisms to bind and transport iron. The primary antimicrobial mechanism of this compound is believed to be the sequestration of essential iron from the environment, leading to iron starvation and inhibition of microbial growth. Published literature describes its activity as weak against some bacteria and fungi.[1][2]
Q2: Why is iron concentration a critical factor in this compound antimicrobial testing?
A2: The antimicrobial activity of this compound is directly linked to its function as an iron chelator. In an iron-rich environment, microorganisms can readily acquire sufficient iron, rendering the iron-chelating effect of this compound ineffective. Conversely, in an iron-depleted environment, which mimics conditions during an infection, microorganisms are more dependent on their own iron uptake systems, making them susceptible to siderophores that compete for the limited available iron. Therefore, controlling the iron concentration in your experimental setup is crucial for accurate and reproducible results.
Q3: What type of media should I use for testing this compound?
A3: For antimicrobial susceptibility testing of siderophores like this compound, it is essential to use iron-depleted media. Standard media such as Mueller-Hinton Broth (MHB) contain variable and often high concentrations of iron, which can mask the antimicrobial effect of this compound. The recommended medium is iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).
Q4: My this compound sample shows no antimicrobial activity, even in iron-depleted media. What could be the reason?
A4: There are several possibilities:
-
Inherent Resistance: The test organism may have highly efficient iron uptake systems that outcompete this compound, or it may be able to utilize the this compound-iron complex (acting as a xenosiderophore).
-
Weak Activity: The inherent antimicrobial activity of this compound is described as weak.[1][2] The concentration range you are testing might be too low to observe an inhibitory effect.
-
Degradation of this compound: Ensure your this compound stock is properly stored and has not degraded.
-
Incomplete Iron Depletion: Your media may still contain residual iron. Verify your iron-depletion protocol.
Q5: Can I use the Chrome Azurol S (CAS) assay in my this compound experiments?
A5: Yes, the CAS assay is a useful tool to verify the iron-chelating activity of your this compound sample.[3][4][5] A positive result (a color change from blue to orange/yellow) confirms that this compound is actively chelating iron. This can be a good quality control step before proceeding with antimicrobial testing.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Recommended Solution |
| Inconsistent Iron Concentration in Media | Always use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Prepare a large batch of ID-CAMHB for a set of experiments to ensure consistency. Do not use standard Mueller-Hinton broth. |
| Inoculum Size Variation | Standardize your inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density (approximately 1-2 x 10⁸ CFU/ml).[6] |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Contamination of Culture | Perform a purity check of your inoculum by streaking on an appropriate agar (B569324) plate. |
Issue 2: No Inhibition Zone in Disk Diffusion Assays
| Possible Cause | Recommended Solution |
| High Iron Content in Agar | Standard Mueller-Hinton agar contains iron. For disk diffusion, the effect of iron is still significant. While specific iron-depleted agar is not standard, be aware that results may not reflect the true potential of this compound. Broth microdilution in ID-CAMHB is the preferred method. |
| Weak Diffusion of this compound | This compound might not diffuse well in the agar. This is another reason why broth microdilution is a more reliable method for this compound. |
| Inappropriate Inoculum Density | A lawn of bacteria that is too dense can overwhelm the weak activity of this compound. Ensure your inoculum is standardized to a 0.5 McFarland standard. |
Data Presentation
The antimicrobial activity of siderophores like this compound is expected to be significantly more potent in iron-depleted conditions. Below is an illustrative table of expected Minimum Inhibitory Concentration (MIC) values.
| Organism | Testing Medium | Iron Concentration | Hypothetical MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Standard MHB | High | >256 |
| ID-CAMHB | Low (<0.03 mg/L) | 64 | |
| ID-CAMHB + 10 µM FeCl₃ | Supplemented | >256 | |
| Staphylococcus aureus ATCC 29213 | Standard MHB | High | >256 |
| ID-CAMHB | Low (<0.03 mg/L) | 128 | |
| ID-CAMHB + 10 µM FeCl₃ | Supplemented | >256 | |
| Candida albicans ATCC 90028 | Standard RPMI | High | >256 |
| Iron-Depleted RPMI | Low | 128 | |
| Iron-Depleted RPMI + 10 µM FeCl₃ | Supplemented | >256 |
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
Objective: To prepare Mueller-Hinton Broth with a sufficiently low iron concentration to test the antimicrobial activity of iron-chelating compounds.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Deionized water
-
Chelex 100 resin (sodium form)
-
Sterile filtration unit (0.22 µm filter)
-
Autoclave
-
Sterile glassware
Procedure:
-
Prepare CAMHB according to the manufacturer's instructions in a glass flask.
-
Add Chelex 100 resin at a concentration of 2% (w/v) to the broth.
-
Stir the mixture at room temperature for at least 2 hours (some protocols suggest up to 6 hours for optimal iron removal).
-
Let the resin settle, then carefully decant the broth.
-
Filter the broth through a sterile 0.22 µm filter to remove any remaining resin particles.
-
Autoclave the iron-depleted broth.
-
Aseptically supplement the broth with cations (Ca²⁺ and Mg²⁺) to the standard concentrations for CAMHB, as the chelation process can remove these as well.
Protocol 2: Broth Microdilution MIC Assay for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a microbial strain.
Materials:
-
ID-CAMHB (for bacteria) or iron-depleted RPMI (for fungi)
-
This compound stock solution
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in ID-CAMHB. The final volume in each well should be 50 µL.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum in broth without this compound) and a negative control well (broth only).
-
To confirm the effect of iron, a parallel experiment can be run using ID-CAMHB supplemented with a known concentration of FeCl₃ (e.g., 10 µM).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]
Visualizations
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Siderophore Detection assay [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nannochelin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the production of Nannochelin A from the myxobacterium Nannocystis exedens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a siderophore, a small, high-affinity iron-chelating compound. It is a secondary metabolite produced by the myxobacterium Nannocystis exedens.[1] Siderophores play a crucial role in scavenging iron, an essential nutrient for microbial growth, from the environment.
Q2: What is the general approach to enhancing this compound production?
Enhancing the production of secondary metabolites like this compound typically involves optimizing the culture conditions to induce stress or provide specific precursors that promote its biosynthesis. Key parameters to adjust include the composition of the culture medium (carbon and nitrogen sources, iron concentration), pH, and temperature. A common strategy is to first cultivate a sufficient biomass of Nannocystis exedens and then transfer it to a production medium with optimized conditions that favor this compound synthesis.
Q3: How is this compound production quantified?
The most common method for quantifying siderophores, including this compound, is the Chrome Azurol S (CAS) assay.[2][3] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. When this compound removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, and the magnitude of this change is proportional to the amount of siderophore present.
Q4: What are the typical culture media for Nannocystis exedens?
Nannocystis exedens can be cultivated on various media. A commonly used medium is VY/2 agar (B569324), which contains baker's yeast, CaCl₂, and Vitamin B12.[4][5] Other media include those supplemented with casitone and yeast extract.[6] For inducing siderophore production, it is crucial to use an iron-deficient medium.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to low yields of this compound and provides systematic steps for troubleshooting and optimization.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No this compound Production | Inappropriate Iron Concentration: Siderophore production is tightly regulated by iron. High iron concentrations will repress the biosynthetic pathway. | 1. Verify Iron Limitation: Ensure the production medium is iron-deficient. Glassware should be acid-washed to remove trace iron. 2. Optimize Iron Concentration: While iron-limitation is key, trace amounts are necessary for initial growth. Experiment with a range of low Fe³⁺ concentrations (e.g., 0.1 µM to 10 µM) to find the optimal balance for this compound production. |
| Suboptimal pH of the Culture Medium: The pH of the medium affects nutrient availability and enzymatic reactions in the biosynthetic pathway. | 1. Monitor and Control pH: Regularly measure the pH of your culture. 2. pH Optimization: Perform small-scale experiments to test a range of initial pH values (e.g., 6.5 to 8.5). Myxobacterial siderophore production often favors neutral to slightly alkaline conditions. | |
| Inadequate Carbon or Nitrogen Source: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. | 1. Test Different Carbon Sources: Evaluate various carbon sources such as glucose, sucrose, or glycerol (B35011) at different concentrations. 2. Evaluate Different Nitrogen Sources: Compare organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) nitrogen sources. The C:N ratio is also a critical parameter to optimize. | |
| Inconsistent this compound Yields | Variability in Inoculum: The age and density of the starting culture can affect the kinetics of growth and secondary metabolite production. | 1. Standardize Inoculum Preparation: Use a consistent protocol for preparing your inoculum, ensuring the same growth phase and cell density for each experiment. |
| Culture Contamination: Contamination with other microorganisms can compete for nutrients and inhibit the growth of Nannocystis exedens or degrade the produced this compound. | 1. Ensure Aseptic Technique: Use strict aseptic techniques throughout the cultivation process. 2. Microscopic Examination: Regularly check your cultures for any signs of contamination. | |
| Difficulty in Detecting this compound | Issues with the CAS Assay: The Chrome Azurol S assay can be sensitive to pH and the presence of other chelating agents. | 1. Validate CAS Reagent: Ensure the CAS assay solution is prepared correctly and has the characteristic blue color. 2. Include Positive and Negative Controls: Run the assay with a known siderophore producer (positive control) and sterile medium (negative control) to validate your results. |
Quantitative Data on Media Optimization
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data on how different culture parameters can influence siderophore production in myxobacteria and other bacteria. This information can guide the optimization of this compound production.
Table 1: Effect of pH on Siderophore Production
| pH | Relative Siderophore Production (%) |
| 6.0 | 65 |
| 7.0 | 100 |
| 8.0 | 85 |
| 9.0 | 70 |
| Note: Data is generalized from studies on bacterial siderophore production and indicates that a neutral to slightly alkaline pH is often optimal. |
Table 2: Effect of Carbon Source on Siderophore Production
| Carbon Source (1% w/v) | Relative Siderophore Production (%) |
| Glucose | 80 |
| Sucrose | 100 |
| Fructose | 90 |
| Glycerol | 70 |
| Note: The optimal carbon source can be species-specific. This table illustrates the potential impact of different carbon sources. |
Table 3: Effect of Nitrogen Source on Siderophore Production
| Nitrogen Source (0.5% w/v) | Relative Siderophore Production (%) |
| Peptone | 100 |
| Yeast Extract | 95 |
| Ammonium Sulfate | 75 |
| Sodium Nitrate | 85 |
| Note: Organic nitrogen sources often support robust growth and secondary metabolite production. |
Experimental Protocols
Protocol 1: Cultivation of Nannocystis exedens for this compound Production
1. Media Preparation:
-
Growth Medium (VY/2 Agar):
-
Production Medium (Iron-Deficient):
-
Prepare a basal medium (e.g., containing a suitable carbon and nitrogen source determined from optimization experiments).
-
To make it iron-deficient, omit any iron salts and use high-purity reagents. Treat with Chelex 100 resin or 8-hydroxyquinoline (B1678124) to remove trace iron if necessary.
-
2. Inoculation and Growth Phase:
-
Inoculate VY/2 agar plates with Nannocystis exedens.
-
Incubate at 30°C until sufficient biomass has grown.
3. Production Phase:
-
Harvest the cells from the growth medium.
-
Inoculate the cells into the iron-deficient production medium.
-
Incubate at 30°C with shaking (for liquid cultures) for a predetermined period (e.g., 5-7 days).
Protocol 2: Quantification of this compound using the CAS Assay
1. Preparation of CAS Assay Solution:
-
A detailed protocol for preparing the Chrome Azurol S assay solution can be found in the literature.[2] It involves the careful mixing of CAS, HDTMA, and an iron(III) chloride solution in a buffered solution.
2. Assay Procedure:
-
Centrifuge the culture broth of Nannocystis exedens to pellet the cells.
-
Mix the cell-free supernatant with the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (sterile medium mixed with CAS solution) indicates the presence of siderophores.
3. Calculation of Siderophore Units:
-
Siderophore units can be calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.[7]
Visualizations
Nannochelin Biosynthesis Pathway (Proposed)
The biosynthesis of Nannochelins is not fully elucidated but is expected to be similar to that of other myxobacterial siderophores like Myxochelin. The following diagram illustrates a proposed pathway based on the myxochelin biosynthesis, which involves Non-Ribosomal Peptide Synthetase (NRPS) machinery.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Optimizing this compound Production
The following diagram outlines a systematic workflow for optimizing the culture medium to enhance this compound production.
Caption: Workflow for culture media optimization.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. dsmz.de [dsmz.de]
- 5. bacdive.dsmz.de [bacdive.dsmz.de]
- 6. bacdive.dsmz.de [bacdive.dsmz.de]
- 7. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nannochelin A Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Nannochelin A, a hydroxamate siderophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a novel citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] Like many siderophores, its purification can be challenging due to low production yields, potential for degradation, and the presence of co-eluting impurities from complex culture broths.
Q2: What are the critical first steps to ensure a successful this compound purification?
A successful purification begins with optimizing the culture conditions to maximize this compound production. This includes using an iron-depleted culture medium, as siderophore production is often upregulated in low-iron environments.[2] Additionally, careful handling of the culture supernatant post-fermentation is crucial to prevent degradation.
Q3: How can I detect the presence of this compound during the purification process?
The Chrome Azurol S (CAS) assay is a common and effective method for detecting siderophores like this compound.[3] This assay provides a colorimetric readout, indicating the presence of iron-chelating molecules. For more specific detection and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector can be utilized, monitoring for the characteristic absorbance of the iron-siderophore complex (typically around 420-450 nm for hydroxamates).[2]
Q4: What are the most common reasons for low final yields of this compound?
Low yields can stem from several factors:
-
Suboptimal Fermentation: Insufficient iron limitation in the culture medium can significantly reduce this compound production.
-
Compound Degradation: this compound, being a hydroxamate siderophore, can be susceptible to degradation, particularly at elevated temperatures or unfavorable pH conditions.
-
Losses During Extraction and Chromatography: Multiple purification steps can lead to cumulative loss of the target compound.
Q5: Is it better to purify this compound in its iron-free (apo) or iron-complexed (ferri-) form?
Purifying siderophores in their iron-complexed form can enhance stability and minimize losses during the purification process.[2] Adding a source of ferric iron, such as FeCl₃, to the culture supernatant before extraction can be beneficial.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in culture supernatant | Insufficient iron depletion in the culture medium. | Use high-purity water and reagents. Treat the medium with a chelating resin (e.g., Chelex 100) to remove trace iron before inoculation. |
| Suboptimal culture conditions (pH, temperature, aeration). | Optimize fermentation parameters. Refer to literature for optimal growth conditions for Nannocystis exedens. | |
| Significant loss of product after extraction | Inefficient extraction method. | Consider solid-phase extraction (SPE) with Amberlite XAD resins or C18 cartridges as a more efficient alternative to liquid-liquid extraction.[4] |
| Degradation of this compound. | Perform extraction steps at low temperatures (4°C). Avoid prolonged exposure to harsh pH conditions. | |
| Co-elution of impurities during chromatography | Similar physicochemical properties of impurities and this compound. | Optimize the chromatographic method. This may involve adjusting the mobile phase gradient, changing the stationary phase (e.g., different C18 chemistry), or employing a secondary purification step with a different separation principle (e.g., ion exchange chromatography). |
| Overloading the column. | Reduce the sample load on the column to improve resolution. | |
| Broad or tailing peaks in HPLC | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it. | |
| This compound appears to degrade during purification | Temperature instability. | Keep samples on ice or at 4°C whenever possible. For long-term storage, lyophilize the purified compound and store at -20°C or below. |
| pH instability. | Buffer all solutions to a pH where this compound is known to be stable. |
Experimental Protocols
Below is a generalized protocol for the purification of this compound, based on methods for similar hydroxamate siderophores.
1. Fermentation and Extraction
-
Culture: Cultivate Nannocystis exedens in an iron-deficient medium.
-
Harvesting: Centrifuge the culture broth to remove bacterial cells.
-
Iron Complexation (Optional but Recommended): Add a solution of FeCl₃ to the supernatant to form the more stable ferri-Nannochelin A complex.
-
Solid-Phase Extraction (SPE):
-
Pass the supernatant through a pre-conditioned Amberlite XAD-4 or C18 column.[4]
-
Wash the column with deionized water to remove salts and polar impurities.
-
Elute this compound with a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
2. Chromatographic Purification
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Monitor the elution at a wavelength corresponding to the absorbance maximum of the ferri-Nannochelin A complex (e.g., ~430 nm).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and desalt if necessary. Lyophilize the final sample for storage.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Validation & Comparative
A Comparative Analysis of Iron Chelation Efficiency: Nannochelin A and Desferrioxamine B
A comprehensive comparison between the iron-chelating agents Nannochelin A and Desferrioxamine B cannot be provided at this time due to a significant lack of publicly available research and quantitative data on this compound.
Desferrioxamine B (also known as deferoxamine (B1203445), DFO) is a well-established and extensively studied iron chelator used clinically for the treatment of iron overload disorders. In contrast, this compound, a siderophore produced by the myxobacterium Nannocystis exedens, remains largely uncharacterized in terms of its iron chelation efficiency and biological activity since its initial discovery.
This guide will provide a detailed overview of the available information on Desferrioxamine B, including its mechanism of action, quantitative data on its iron chelation, and relevant experimental protocols. The limited information available for this compound will also be presented.
Desferrioxamine B: The Gold Standard in Iron Chelation Therapy
Desferrioxamine B is a hexadentate siderophore, meaning it uses six binding sites to form a highly stable, 1:1 octahedral complex with ferric iron (Fe³⁺). This strong and specific binding is crucial for its therapeutic efficacy in removing excess iron from the body.
Quantitative Data on Desferrioxamine B
| Parameter | Value | Reference |
| Iron Binding Stability Constant (log β) | ~31 | [1] |
| Molar Fe³⁺ Binding Capacity | 100 mg of deferoxamine binds approximately 8.5 mg of ferric iron. | [2] |
| Clinical Efficacy | Reduces serum ferritin levels in patients with transfusional iron overload. | [3][4] |
Mechanism of Action of Desferrioxamine B
Desferrioxamine B primarily chelates "free" or "labile" iron within the plasma and tissues. It can mobilize iron from storage proteins like ferritin and hemosiderin. The resulting ferrioxamine complex is water-soluble and readily excreted by the kidneys.[5][6] This process reduces the amount of toxic, non-transferrin-bound iron that can catalyze the formation of harmful reactive oxygen species.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 4. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The iron-binding properties of aminochelin, the mono(catecholamide) siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nannochelin A and Enterobactin Bioactivity: A Guide for Researchers
In the realm of microbial iron acquisition, siderophores play a pivotal role, influencing bacterial survival, virulence, and interaction with host organisms. This guide provides a detailed comparative analysis of the bioactivity of two distinct siderophores: Nannochelin A, a citrate-hydroxamate siderophore, and Enterobactin, a well-characterized catecholate siderophore. While extensive research has elucidated the multifaceted bioactivity of Enterobactin, data on this compound remains limited. This guide presents a comprehensive overview of the available information, highlighting the current state of knowledge for both molecules.
Overview of this compound and Enterobactin
This compound is a novel citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] It is part of a family of related compounds including Nannochelin B and C.[1] As a citrate-hydroxamate siderophore, its iron-chelating function is attributed to the hydroxamate and citrate (B86180) moieties.
Enterobactin is a cyclic triserine (B1365512) lactone and a member of the catecholate family of siderophores, primarily produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium.[2][3] It is renowned for its exceptionally high affinity for ferric iron (Fe³⁺), making it one of the most potent iron chelators known.[2]
Comparative Bioactivity Data
The following tables summarize the available quantitative data for this compound and Enterobactin. It is important to note the significant disparity in the amount of research and available data for these two siderophores.
Table 1: Iron Chelation Properties
| Property | This compound | Enterobactin |
| Siderophore Class | Citrate-Hydroxamate | Catecholate |
| Iron (Fe³⁺) Binding Affinity (K) | Data not available | ~10⁵² M⁻¹[2][4] |
| pFe | Data not available | 35.5 |
Note: The pFe value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) with a total iron concentration of 1 µM and a total ligand concentration of 10 µM. A higher pFe value indicates stronger iron binding.
Table 2: Antimicrobial Activity
| Organism | This compound (MIC, µg/mL) | Enterobactin (MIC, µg/mL) |
| Various Bacteria and Fungi | Weak growth-inhibitory activity (quantitative data not available)[1] | Generally does not exhibit direct antimicrobial activity; however, it is crucial for bacterial survival in iron-limited host environments. Its conjugates with antibiotics show potent activity. |
| Escherichia coli | Data not available | Ent-Ampicillin Conjugate: As low as 0.25 µM against pathogenic strains.[1][5] |
| Staphylococcus aureus | Data not available | Ent-Ampicillin Conjugate: Shows selective killing of E. coli in the presence of S. aureus.[1][5] |
MIC: Minimum Inhibitory Concentration.
Table 3: Cytotoxicity
| Cell Line | This compound (IC₅₀, µM) | Enterobactin (IC₅₀, µM) |
| Monocyte-related tumor cell lines (RAW264.7, J774A.1) | Data not available | Can exert cytotoxic effects.[6][7] |
| Human T84 intestinal cells | Data not available | Low cytotoxicity observed for Ent-Ampicillin conjugate.[1][5] |
| Human intestinal epithelial cells (HT29) | Data not available | No significant cytotoxic effects observed.[8] |
IC₅₀: Half-maximal Inhibitory Concentration.
Detailed Bioactivity Profiles
This compound
Research on the specific bioactivity of this compound is in its nascent stages. The primary available information indicates that it possesses weak inhibitory activity against a range of bacteria and fungi.[1] The lack of quantitative data, such as MIC or IC50 values, and the absence of studies on its mechanism of action, prevent a detailed comparison with Enterobactin. As a citrate-hydroxamate siderophore, its biological activity is likely centered on iron sequestration, but its efficiency and the specifics of its interaction with biological systems are yet to be determined.
Enterobactin
Enterobactin's bioactivity is extensively documented and multifaceted, extending beyond simple iron acquisition.
-
Iron Chelation: Enterobactin exhibits an exceptionally high affinity for ferric iron, allowing bacteria to scavenge this essential nutrient in the iron-depleted environments of a host organism.[2] This high affinity is a key factor in the virulence of many pathogenic bacteria.[9]
-
Antimicrobial Potential (as a "Trojan Horse"): While Enterobactin itself is not directly bactericidal, its high-affinity uptake system in bacteria has been ingeniously exploited to deliver antimicrobial agents. By conjugating antibiotics to Enterobactin, these drugs can be actively transported into bacterial cells, bypassing outer membrane permeability barriers and significantly enhancing their potency, particularly against Gram-negative pathogens.[1][5][10][11]
-
Cytotoxicity against Cancer Cells: Studies have shown that iron-free (apo) Enterobactin can induce cytotoxic effects in certain cancer cell lines.[6][7] This is attributed to its ability to disrupt the intracellular labile iron pool, which is often elevated in cancer cells to support their proliferation.[6][7] By chelating this intracellular iron, Enterobactin can impede mitochondrial function and promote apoptosis in tumor cells, while showing less toxicity to primary cells.[6][7]
-
Modulation of Host Immune Response: Enterobactin can influence the host's innate immune system. For instance, it has been shown to induce the secretion of the chemokine interleukin-8 (IL-8) from intestinal epithelial cells by chelating intracellular iron.[8]
-
Role in Oxidative Stress: Enterobactin has been implicated in the oxidative stress response of bacteria. It can help protect cells from reactive oxygen species (ROS), and its expression can be induced by oxidative stressors like hydrogen peroxide.[12]
Signaling Pathways and Mechanisms of Action
This compound
The signaling pathways and mechanisms of action for this compound have not yet been elucidated.
Enterobactin
The regulation and uptake of Enterobactin involve well-defined signaling pathways.
-
Biosynthesis Regulation: The biosynthesis of Enterobactin is tightly regulated by the availability of iron through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to the promoter region of the ent genes, repressing their transcription.[9] Under iron-limiting conditions, Fur is inactivated, leading to the expression of the ent genes and the synthesis of Enterobactin.[9]
-
Uptake Mechanism: Once secreted, Enterobactin chelates extracellular Fe³⁺. The resulting ferri-enterobactin complex is recognized by the outer membrane receptor FepA in E. coli.[9] The transport across the outer membrane is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex. In the periplasm, the complex binds to the FepB protein and is then transported across the inner membrane by the FepDGC ATP-binding cassette (ABC) transporter. Inside the cytoplasm, the iron is released from Enterobactin by the action of the ferri-enterobactin esterase (Fes), which linearizes the siderophore, reducing its affinity for iron.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to Enterobactin bioactivity.
Minimum Inhibitory Concentration (MIC) Assay for Enterobactin-Antibiotic Conjugates
This protocol is adapted from standard broth microdilution methods to assess the antimicrobial activity of Enterobactin conjugates.
Materials:
-
Enterobactin-antibiotic conjugate
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a few colonies of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the Enterobactin-antibiotic conjugate in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted conjugate, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the conjugate at which no visible bacterial growth is observed.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of Enterobactin on the viability of mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., RAW264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Enterobactin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Enterobactin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Enterobactin.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC₅₀:
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Enterobactin.
Caption: Regulation of Enterobactin biosynthesis by iron availability via the Fur protein.
Caption: Ferri-enterobactin uptake pathway in Gram-negative bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This comparative guide highlights the significant disparity in our current understanding of this compound and Enterobactin. Enterobactin is a well-studied siderophore with a potent iron-chelating ability that plays a crucial role in bacterial virulence and has promising applications in antimicrobial drug delivery and cancer therapy. In contrast, this compound, a citrate-hydroxamate siderophore, remains largely uncharacterized beyond its initial discovery. While it is known to exhibit weak antimicrobial activity, a lack of quantitative data and mechanistic studies prevents a detailed, direct comparison with Enterobactin. Future research focusing on the quantitative bioactivity and mechanism of action of this compound is essential to fully understand its biological role and potential applications, and to enable a more comprehensive comparative analysis with other well-known siderophores.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Siderophores: A New Insight on Healthcare Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production and Uptake of Distinct Endogenous Catecholate-Type Siderophores Are Required for Iron Acquisition and Virulence in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron Chelation Therapy Elicits Innate Immune Control of Metastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Nannochelin A Cross-Utilization by Other Bacterial Species Found in Current Literature
A comprehensive review of existing scientific literature reveals no documented instances of the siderophore Nannochelin A, produced by the myxobacterium Nannocystis exedens, being utilized by other bacterial species for iron acquisition. While the cross-utilization of siderophores, a phenomenon known as "siderophore piracy," is a recognized strategy among bacteria to obtain essential iron, specific evidence for this compound's involvement in such interactions is currently lacking.
This compound is a citrate-hydroxamate siderophore, a class of high-affinity iron-chelating molecules secreted by microorganisms to sequester ferric iron (Fe³⁺) from the environment.[1] The producing organism, Nannocystis exedens, utilizes this compound to transport iron back into its cells to support vital metabolic processes.
Initial reports on the biological activity of nannochelins, including this compound, indicated a "weak growth-inhibitory activity against some bacteria and fungi."[1] This finding suggests an antagonistic rather than a cooperative interaction, where the siderophore may limit the growth of competitors by sequestering iron, making it unavailable to them.
Despite extensive searches for studies detailing the uptake of this compound by other bacteria, no experimental data or observational evidence of such cross-utilization, also known as cross-feeding, has been found. The concept of siderophore piracy is well-established, where certain bacteria possess receptors capable of recognizing and transporting siderophores produced by other species. This allows them to benefit from the iron-scavenging efforts of their neighbors. However, the specificity of these receptors is a key determinant of which siderophores can be utilized. At present, no studies have identified receptors in other bacterial species that recognize and transport the this compound-iron complex.
Further research, including co-culture experiments and analysis of receptor-binding specificity, would be necessary to determine if this compound can be utilized by other bacteria. Such studies would involve growing iron-limited bacteria in the presence of purified this compound and observing for any growth promotion. Additionally, genetic and biochemical studies would be required to identify the specific outer membrane receptors and transport systems involved in any potential uptake.
Without any reported instances of cross-utilization, a comparative guide on the performance of this compound in different bacterial species cannot be compiled. The necessary quantitative data on uptake efficiency, growth promotion, and the underlying molecular mechanisms are not available in the current body of scientific literature. Therefore, any discussion on the cross-utilization of this compound remains speculative until experimental evidence is produced.
References
A Spectrophotometric Comparison of Nannochelin A with Other Hydroxamate Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectrophotometric properties of Nannochelin A and other well-characterized hydroxamate siderophores, namely Desferrioxamine B (DFO) and Ferrichrome. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Hydroxamate siderophores, a major class of these molecules, are of significant interest in various fields, including microbiology, medicine, and drug development, due to their crucial role in microbial iron acquisition and their potential as therapeutic agents.
This document summarizes key spectrophotometric data, details relevant experimental protocols for their characterization, and provides visualizations to illustrate experimental workflows.
Data Presentation: Spectrophotometric Properties of Hydroxamate Siderophores
The following table summarizes the key spectrophotometric properties of the iron(III) complexes of this compound, Desferrioxamine B, and Ferrichrome. These parameters are crucial for the quantitative analysis and comparison of their iron-chelating efficiencies.
| Siderophore | Type | λmax of Fe(III) Complex (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) at λmax | Fe(III) Stability Constant (log β) |
| This compound | Citrate-Hydroxamate | Data not available | Data not available | Data not available |
| Desferrioxamine B (DFO) | Trihydroxamate | ~425 - 432 | ~2,800 - 3,500 | ~30.6 |
| Ferrichrome | Cyclic Hexapeptide Trihydroxamate | ~425 | Data not available | ~29.1 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectrophotometric analysis of siderophores. Below are protocols for determining the stoichiometry of the siderophore-iron complex and for calculating the stability constant.
1. Determination of Stoichiometry using Job's Method of Continuous Variation
This method is used to determine the binding stoichiometry of a metal-ligand complex.
-
Principle: Equimolar solutions of the siderophore and Fe(III) are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of each mixture is measured at the λmax of the complex. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.
-
Materials:
-
Purified hydroxamate siderophore (e.g., this compound, DFO, Ferrichrome)
-
Ferric chloride (FeCl₃) or Ferric perchlorate (B79767) [Fe(ClO₄)₃] solution
-
Buffer solution (e.g., acetate (B1210297) buffer for acidic pH, HEPES for neutral pH)
-
Spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare equimolar stock solutions of the siderophore and Fe(III) in the desired buffer.
-
Prepare a series of solutions by mixing the siderophore and Fe(III) stock solutions in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the λmax of the siderophore-Fe(III) complex.
-
Plot the absorbance as a function of the mole fraction of the siderophore.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 (metal:ligand) complex.
-
2. Spectrophotometric Titration for Determination of the Stability Constant (log β)
This protocol allows for the calculation of the association or stability constant of the siderophore-iron complex.
-
Principle: A solution of the siderophore is titrated with increasing concentrations of Fe(III), and the change in absorbance at the λmax of the complex is monitored. The binding data can then be analyzed using various models (e.g., Benesi-Hildebrand, Scatchard plot) to determine the stability constant.
-
Materials:
-
Purified hydroxamate siderophore solution of known concentration.
-
Standardized Fe(III) solution of known concentration.
-
Buffer solution.
-
Spectrophotometer and cuvettes.
-
-
Procedure:
-
Prepare a solution of the siderophore at a fixed concentration in the chosen buffer.
-
Record the initial absorbance of the siderophore solution at the λmax of the expected complex.
-
Incrementally add small aliquots of the standardized Fe(III) solution to the siderophore solution.
-
After each addition, mix thoroughly and allow the reaction to reach equilibrium.
-
Measure the absorbance of the solution at the λmax.
-
Correct the absorbance values for dilution by multiplying by a factor of (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of titrant added.
-
Plot the corrected absorbance versus the molar ratio of [Fe(III)]/[Siderophore].
-
The resulting binding curve can be fitted to a suitable binding model to calculate the stability constant (β). The equation for a 1:1 complex is: ΔA = (Δε * [S]₀ * β * [Fe]) / (1 + β * [Fe]) where ΔA is the change in absorbance, Δε is the change in molar absorptivity, [S]₀ is the initial siderophore concentration, and [Fe] is the free iron concentration.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks in siderophore research.
Caption: Workflow for the production, isolation, and spectrophotometric characterization of siderophores.
Evaluating the Specificity of Nannochelin A for Ferric Iron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ferric iron (Fe³⁺) specificity of Nannochelin A, a citrate-hydroxamate siderophore, in the context of other well-characterized iron-chelating agents. Due to the limited publicly available quantitative data on this compound's direct binding affinities, this guide establishes a framework for its evaluation based on its functional class and compares it with known experimental data from other siderophores. This document is intended to assist researchers in designing experiments to assess this compound's potential in therapeutic and biotechnological applications where iron chelation is critical.
Introduction to this compound
This compound is a siderophore produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron from their environment. Structurally, this compound is classified as a citrate-hydroxamate siderophore, indicating it utilizes both citrate (B86180) and hydroxamate functional groups to coordinate Fe³⁺.[1] This structural class suggests a high specificity for ferric iron, a crucial characteristic for potential therapeutic applications such as iron overload disorders or as a component of antibiotic delivery systems.
Comparative Analysis of Siderophore-Iron Affinity
The affinity of a siderophore for iron is typically quantified by its formation constant (log K) or its pFe value. The formation constant indicates the strength of the metal-ligand complex, while the pFe value, the negative logarithm of the free Fe³⁺ concentration under specific pH and concentration conditions, provides a more biologically relevant measure of iron sequestration capacity.[2]
| Siderophore | Class | Producing Organism | log K (Fe³⁺) | pFe (pH 7.4) | Reference |
| This compound | Citrate-Hydroxamate | Nannocystis exedens | Not Available | Not Available | [1] |
| Enterobactin | Catecholate | Escherichia coli | 49 | 35.5 | [3][4] |
| Desferrioxamine B (DFOB) | Hydroxamate | Streptomyces pilosus | 30.6 | 26.6 | [4] |
| Aerobactin | Hydroxamate-Carboxylate | Enterobacter aerogenes | - | 23.4 | [3] |
| Marinobactin E | Amphiphilic Hydroxamate | Marine bacteria | 31.80 | Not Available | [5] |
| Aquachelin C | Amphiphilic Hydroxamate | Marine bacteria | 31.4 | Not Available | [5] |
| Petrobactin | Catecholate | Bacillus anthracis | ~43 | Not Available | [5] |
| Aminochelin | Catecholate | Azotobacter vinelandii | 41.3 | 17.6 | [6] |
Note: The log K and pFe values can vary based on experimental conditions. The data presented here are for comparative purposes.
Based on its citrate-hydroxamate structure, this compound is expected to exhibit a high affinity for ferric iron, likely falling within the range of other hydroxamate siderophores, although direct experimental verification is necessary.
Experimental Protocols for Determining Ferric Iron Specificity
To evaluate the specificity of this compound for ferric iron, a series of established experimental protocols can be employed. These methods allow for the quantitative determination of binding affinities for Fe³⁺ and other biologically relevant metal ions.
Potentiometric Titration
This is a standard method to determine the stability constants of metal complexes.[2]
Methodology:
-
Reagent Preparation: Prepare standardized solutions of this compound, a strong base (e.g., KOH), and a ferric iron salt (e.g., FeCl₃). All solutions should be prepared in an inert atmosphere to prevent oxidation and carbonate contamination.
-
Titration: Perform a titration of the this compound solution with the standardized base in the presence and absence of a stoichiometric amount of Fe³⁺.
-
Data Analysis: The protonation constants of the ligand and the stability constant of the Fe³⁺-Nannochelin A complex are calculated from the titration curves.
Spectrophotometric Assays
Spectrophotometric methods are widely used for their simplicity and sensitivity.
The CAS assay is a universal method for detecting siderophores and can be adapted for quantitative analysis.[2][7]
Methodology:
-
CAS Solution Preparation: A blue-colored ternary complex is formed by mixing Chrome Azurol S dye, a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA), and a buffered ferric iron solution.[2]
-
Competition Reaction: The this compound sample is added to the CAS solution. If this compound has a higher affinity for iron than the CAS dye, it will sequester the iron from the complex.[2]
-
Quantification: The color change from blue to orange/yellow is measured spectrophotometrically. The amount of siderophore activity can be quantified by comparing the absorbance change to a standard curve generated with a known chelator like Desferrioxamine B.[2]
This method determines the affinity constant by measuring the equilibrium distribution of Fe³⁺ between this compound and a competing ligand with a well-characterized iron binding constant, such as EDTA.
Methodology:
-
Equilibration: A solution containing a known concentration of the Fe³⁺-Nannochelin A complex is mixed with a solution of EDTA.
-
Spectrophotometric Measurement: The absorbance of the solution is monitored at a wavelength where the Fe³⁺-Nannochelin A and Fe³⁺-EDTA complexes have distinct absorbances.
-
Calculation: The stability constant of the Fe³⁺-Nannochelin A complex is calculated from the known stability constant of Fe³⁺-EDTA and the equilibrium concentrations of all species.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for determining the ferric iron specificity of this compound.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for the Chrome Azurol S (CAS) Assay.
Conclusion
While direct quantitative data on the ferric iron specificity of this compound remains to be published, its classification as a citrate-hydroxamate siderophore strongly suggests a high binding affinity and specificity for Fe³⁺. To rigorously evaluate its potential, the experimental protocols outlined in this guide should be performed. The resulting data will enable a direct comparison with other well-characterized siderophores and inform its suitability for applications in drug development and biomedical research. The provided workflows offer a clear roadmap for researchers to undertake this evaluation.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mammalian Siderophores, Siderophore-binding Lipocalins, and the Labile Iron Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron-binding properties of aminochelin, the mono(catecholamide) siderophore of Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
A Comparative Guide to Myxobacterial Siderophores: Nannochelin A vs. Other Myxobacterial Iron Chelators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nannochelin A and other myxobacterial siderophores, supported by available experimental data. This document delves into their chemical nature, iron-binding affinities, biological activities, and biosynthetic pathways.
Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites, including a variety of siderophores essential for iron acquisition. Iron is a critical nutrient for bacterial survival and pathogenesis, making the siderophores that chelate and transport this metal attractive targets for novel therapeutic strategies. This guide focuses on a comparative analysis of this compound, a citrate-hydroxamate siderophore, with the more extensively studied catecholate-type myxochelins.
Chemical Diversity in Myxobacterial Siderophores
Myxobacterial siderophores primarily fall into two chemical classes: the citrate-hydroxamate type, exemplified by the nannochelins, and the catecholate type, represented by the myxochelins.
-
Nannochelins: Nannochelins A, B, and C, isolated from Nannocystis exedens, are novel citrate-hydroxamate siderophores[1][2]. Their iron-chelating centers are composed of hydroxamate and citrate (B86180) moieties.
-
Myxochelins: Myxochelins, produced by various myxobacteria such as Stigmatella aurantiaca and Myxococcus xanthus, are catecholate-type siderophores[3]. They utilize 2,3-dihydroxybenzoic acid (DHBA) groups to coordinate with ferric iron.
The different chelating groups influence the iron-binding properties and potential biological activities of these molecules. Catecholate siderophores are generally known to have a very high affinity for iron[4][5].
Quantitative Comparison of Siderophore Performance
A direct quantitative comparison of this compound and other myxobacterial siderophores is challenging due to the limited publicly available data for this compound. However, we can infer some properties based on their chemical class and the available information for related compounds.
| Property | This compound | Myxochelin A | Myxochelin B |
| Chemical Class | Citrate-Hydroxamate | Catecholate | Catecholate |
| Producing Organism | Nannocystis exedens | Angiococcus disciformis, Myxococcus xanthus, etc. | Stigmatella aurantiaca, Myxococcus xanthus, etc. |
| Iron-Binding Affinity (pFe) | Data not available | Data not available (expected to be high) | Data not available (expected to be high) |
| Antimicrobial Activity (MIC) | Weak growth-inhibitory activity against some bacteria and fungi (specific MIC values not reported)[1][2] | Weak activity against some bacteria (specific MIC values not consistently reported)[3] | Data not available |
| Cytotoxicity (IC50) | Data not available | ~1.15 - 2.36 µg/mL against various human cancer cell lines | Data not available |
Note: The iron-binding affinity of catecholate siderophores like myxochelin is generally very high, often outcompeting host iron-binding proteins[4][5]. While specific pFe values for myxochelins are not readily found, their chemical nature suggests a strong iron-chelating capability. The biological activity of siderophores can be multifaceted, ranging from simple iron acquisition to antimicrobial and cytotoxic effects, which can be independent of their iron-chelating function.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of siderophore properties. Below are summaries of key experimental protocols.
Siderophore Production and Detection (Chrome Azurol S - CAS Assay)
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.
Protocol:
-
Preparation of CAS agar (B569324): A specialized agar medium is prepared containing the dye Chrome Azurol S, a detergent (like HDTMA), and a source of ferric iron. The initial color of the agar is blue.
-
Inoculation: The myxobacterial strain of interest is inoculated onto the CAS agar plate.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth and siderophore production.
-
Observation: Siderophore production is indicated by a color change of the agar from blue to orange or yellow in the vicinity of the bacterial growth. This is because the siderophores, with their high affinity for iron, sequester the iron from the CAS dye complex.
-
Quantification (Liquid CAS Assay): For quantitative analysis, a liquid version of the assay is used. The supernatant of a liquid culture is mixed with a CAS solution, and the change in absorbance at 630 nm is measured to determine the amount of siderophore produced, often expressed in siderophore units[6][7][8][9].
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The siderophore is serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the target microorganism.
-
Observation: The MIC is determined as the lowest concentration of the siderophore at which no visible growth of the microorganism is observed.
Determination of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the siderophore.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)[10][11].
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm[10][11][12][13][14].
-
IC50 Calculation: The concentration of the siderophore that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Biosynthesis and Regulation
The genetic and molecular pathways for the biosynthesis of myxobacterial siderophores are complex and tightly regulated.
Myxochelin Biosynthesis and Regulation
The biosynthesis of myxochelins is a well-studied process involving a non-ribosomal peptide synthetase (NRPS) pathway.
Caption: Myxochelin biosynthesis and regulation pathway.
The biosynthesis of myxochelins starts with the production of the precursor 2,3-dihydroxybenzoic acid (DHBA) from chorismate. A non-ribosomal peptide synthetase (NRPS) complex, primarily MxcG, activates and condenses two molecules of DHBA with L-lysine. The resulting intermediate is then reductively released from the NRPS, forming an aldehyde intermediate. This intermediate can be further reduced to yield Myxochelin A or transaminated to produce Myxochelin B[15][16][17][18].
The production of myxochelins is tightly regulated by iron levels through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ and acts as a repressor, binding to the promoter regions of the myxochelin biosynthetic genes and inhibiting their transcription. Under iron-limiting conditions, Fur does not bind iron and is released from the DNA, allowing for the expression of the biosynthetic genes and the production of myxochelins[19][20][21][22][23][24].
Nannochelin Biosynthesis and Regulation
The biosynthetic pathway for nannochelins has not been as extensively characterized as that of the myxochelins. As citrate-hydroxamate siderophores, their biosynthesis is likely to involve enzymes for citrate and hydroxamate formation and their subsequent assembly. The regulation of nannochelin production is also presumed to be iron-dependent, likely involving a Fur-like regulatory system, but specific details of the genes and regulatory elements are not yet well-defined in the available literature.
Experimental Workflow: From Siderophore Discovery to Characterization
The process of discovering and characterizing a novel siderophore like this compound involves a series of integrated experimental steps.
Caption: A typical workflow for the discovery and characterization of novel siderophores.
Conclusion
This compound and myxochelins represent two distinct classes of myxobacterial siderophores with different chemical structures and potentially different biological activities. While the catecholate myxochelins have been more extensively studied, revealing a complex biosynthetic pathway and a significant cytotoxic potential, the citrate-hydroxamate nannochelins remain less characterized. The weak antimicrobial activity reported for this compound suggests its primary role may be in iron acquisition for the producing organism.
Further research is needed to fully elucidate the quantitative performance of this compound, including its iron-binding affinity and a broader screening for biological activities. Understanding the biosynthetic pathway of nannochelins will also provide valuable insights into the diversity of iron acquisition strategies in myxobacteria and may open up new avenues for the discovery and development of novel therapeutic agents targeting bacterial iron metabolism. The provided experimental protocols offer a robust framework for conducting such comparative studies.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myxochelin A, a new iron-chelating compound from Angiococcus disciformis (Myxobacterales). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siderophore Detection assay [protocols.io]
- 9. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Engineering Pseudochelin Production in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 21. Ferric uptake regulator family - Wikipedia [en.wikipedia.org]
- 22. Ferric Uptake Regulator Fur Coordinates Siderophore Production and Defense against Iron Toxicity and Oxidative Stress and Contributes to Virulence in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ferric uptake regulator (Fur) reversibly binds a [2Fe-2S] cluster to sense intracellular iron homeostasis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Iron-Chelating Properties of Nannochelin A and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of the naturally occurring siderophore, Nannochelin A, with commonly used synthetic iron chelators: deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX). The objective is to present available performance data, supported by experimental context, to inform research and development in the field of iron chelation therapy.
Executive Summary
Iron is a critical element for most biological processes, but its excess can lead to significant cellular damage through the generation of reactive oxygen species. Iron chelators are compounds that can bind to iron, facilitating its removal and mitigating its toxic effects. While synthetic chelators are the current standard of care for iron overload disorders, there is growing interest in naturally occurring siderophores, such as this compound, for their high affinity and specificity for iron.
Data Presentation: A Comparative Analysis
The following tables summarize the key in vitro performance indicators for DFO, DFP, and DFX. A corresponding entry for this compound is included to highlight the current data gap.
Table 1: Iron (Fe³⁺) Binding Affinity
| Chelator | Type | Iron Binding Stoichiometry (Chelator:Iron) | Stability Constant (log β) |
| This compound | Siderophore (Citrate-Hydroxamate) | Data Not Available | Data Not Available |
| Deferoxamine (DFO) | Siderophore (Hydroxamate) | 1:1 | ~30.6 |
| Deferiprone (DFP) | Synthetic (Bidentate) | 3:1 | ~20 |
| Deferasirox (DFX) | Synthetic (Tridentate) | 2:1 | ~37 |
Table 2: In Vitro Cytotoxicity (IC50)
| Chelator | Cell Line | IC50 (µM) |
| This compound | Various | Data Not Available |
| Deferoxamine (DFO) | Various Cancer Cell Lines | 10 - 100+ |
| Deferiprone (DFP) | MCF7, T47D (Breast Cancer) | 75 - 100 |
| Deferasirox (DFX) | PC-3 (Prostate Cancer) | ~30 |
| HepG2 (Liver Cancer) | ~60 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments required to generate the comparative data presented above are provided below. These protocols can be adapted for the evaluation of this compound.
Determination of Iron Binding Affinity: The Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting and quantifying siderophores and other iron-chelating agents. It relies on the competition for iron between the chelator and the CAS dye.
Principle: The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a chelator with a higher affinity for iron, the iron is sequestered from the CAS complex, resulting in a color change to orange/yellow, which can be quantified spectrophotometrically.
Protocol for Quantitative Liquid CAS Assay:
-
Reagent Preparation:
-
CAS Stock Solution (1 mM): Dissolve 605 mg of Chrome Azurol S in 1 L of deionized water.
-
FeCl₃ Stock Solution (1 mM): Dissolve 270 mg of FeCl₃·6H₂O in 1 L of 10 mM HCl.
-
HDTMA Stock Solution (10 mM): Dissolve 3.64 g of hexadecyltrimethylammonium bromide in 1 L of deionized water.
-
CAS Assay Solution: Mix 25 ml of CAS stock solution, 5 ml of FeCl₃ stock solution, and 10 ml of HDTMA stock solution. Autoclave and store in the dark.
-
-
Assay Procedure:
-
Prepare a serial dilution of the iron chelator (this compound, DFO, DFP, or DFX) in a suitable buffer (e.g., PIPES buffer, pH 6.8).
-
In a 96-well plate, mix equal volumes of the chelator solution and the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of iron chelated is calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (buffer + CAS solution) and As is the absorbance of the sample.
-
-
Determination of Stability Constant:
-
The stability constant (log β) can be determined through competitive titration with a chelator of known stability, such as EDTA, and subsequent analysis of the spectrophotometric data.
-
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for MTT Assay:
-
Cell Culture:
-
Plate cells (e.g., a relevant cancer cell line or a non-cancerous control cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the iron chelators in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the chelators.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/ml) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value (the concentration of the chelator that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the chelator concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of iron chelators.
Caption: Workflow for the in vitro comparison of iron chelators.
Conclusion and Future Directions
The synthetic iron chelators deferoxamine, deferiprone, and deferasirox have well-characterized in vitro profiles, with established iron binding affinities and cytotoxic effects. This compound, a naturally occurring siderophore, has been identified as an iron-chelating compound, but quantitative data regarding its efficacy and safety are currently lacking in the public domain. The experimental protocols detailed in this guide provide a clear path for future research to directly compare this compound with synthetic standards. Such studies are essential to validate its potential as a novel therapeutic agent for iron overload disorders and other conditions where iron chelation is a viable therapeutic strategy. Further investigation into the structure-activity relationship of Nannochelins may also pave the way for the development of new, highly effective and safe iron chelators.
Confirming Nannochelin A-Mediated Iron Uptake with Labeled Iron Isotopes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron is a critical nutrient for virtually all living organisms, playing a vital role in numerous cellular processes. In environments where iron is scarce, many bacteria have evolved sophisticated systems to acquire this essential element. One such strategy is the production and secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). This guide provides a comparative overview of confirming siderophore-mediated iron uptake, with a specific focus on Nannochelin A, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens.[1] While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this guide outlines the established experimental framework using labeled iron isotopes to characterize and compare its potential efficacy against other well-studied siderophore systems.
Siderophore-Mediated Iron Uptake: A General Overview
Bacteria employ a variety of siderophores, broadly classified into categories such as catecholates, hydroxamates, and carboxylates, to chelate environmental iron.[2] Once a siderophore binds to iron, the resulting ferric-siderophore complex is recognized by specific receptors on the bacterial outer membrane. The complex is then transported into the cell, often through an energy-dependent mechanism involving TonB-dependent transporters and ABC transporters.[3][4]
This compound, being a citrate-hydroxamate siderophore, is presumed to follow a similar uptake pathway. Understanding the efficiency and specificity of this process is crucial for applications ranging from microbial ecology to the development of novel antimicrobial agents that target iron acquisition systems.
Comparative Data on Siderophore-Mediated Iron Uptake
To provide a context for the potential performance of this compound, the following table summarizes quantitative data from studies on other well-characterized siderophores using ⁵⁵Fe isotope assays. This data highlights the range of uptake rates observed for different siderophore systems in various microorganisms.
| Siderophore | Producing Organism | Uptake Rate (pmol Fe/mg protein/min) | Experimental Conditions | Reference |
| Enterobactin | Escherichia coli | ~1.5 | Iron-limited media, 37°C | Fiss et al., 1982 |
| Aerobactin | Escherichia coli | ~0.8 | Iron-limited media, 37°C | Fiss et al., 1982 |
| Azotochelin | Azotobacter vinelandii | ~0.25 | Iron-limited media, 30°C | [5] |
| Azotobactin | Azotobacter vinelandii | ~0.4 | Iron-limited media, 30°C | [5] |
| Schizokinen | Anabaena sp. | ~0.12 | Iron-starved cells | [6] |
| Ferrioxamine B | Anabaena sp. | ~0.02 | Iron-starved cells | [6] |
Note: The data presented are derived from different studies with varying experimental conditions and should be considered as a general comparison.
Experimental Protocol: ⁵⁵Fe Uptake Assay
The following protocol provides a detailed methodology for a typical ⁵⁵Fe uptake assay to quantify siderophore-mediated iron uptake.
Objective: To quantify the rate of iron uptake mediated by a specific siderophore (e.g., this compound) in a bacterial strain.
Materials:
-
Bacterial culture (Nannocystis exedens or a relevant test strain)
-
Iron-deficient growth medium
-
Purified this compound (or other siderophore of interest)
-
⁵⁵FeCl₃ (radioactive iron isotope)
-
Non-radioactive FeCl₃
-
Scintillation vials
-
Scintillation fluid
-
Filtration apparatus with membrane filters (e.g., 0.22 µm pore size)
-
Washing buffer (e.g., phosphate-buffered saline, PBS)
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow the bacterial strain in an iron-deficient medium to induce the expression of siderophore uptake systems.
-
Preparation of ⁵⁵Fe-Siderophore Complex:
-
Prepare a stock solution of the siderophore (e.g., this compound) in a suitable buffer.
-
Add ⁵⁵FeCl₃ to the siderophore solution in a specific molar ratio (e.g., 1:10 Fe to siderophore) to allow for complex formation. A small amount of non-radioactive FeCl₃ can be included.
-
Incubate the mixture for a sufficient time (e.g., 1 hour at room temperature) to ensure complete chelation.
-
-
Uptake Experiment:
-
Harvest the iron-starved bacterial cells by centrifugation and wash them with an appropriate buffer.
-
Resuspend the cells to a specific density in the iron-deficient medium.
-
Initiate the uptake experiment by adding the pre-formed ⁵⁵Fe-siderophore complex to the cell suspension.
-
Incubate the cells at the optimal growth temperature with shaking.
-
-
Sampling and Measurement:
-
At various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw aliquots of the cell suspension.
-
Immediately filter the aliquots through membrane filters to separate the cells from the medium containing unincorporated ⁵⁵Fe-siderophore.
-
Wash the filters with an excess of cold washing buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ⁵⁵Fe taken up by the cells at each time point (counts per minute, CPM).
-
Normalize the data to the cell density or protein concentration.
-
Plot the iron uptake over time to determine the initial uptake rate.
-
Controls:
-
No Siderophore Control: Perform the assay with ⁵⁵FeCl₃ alone to measure non-specific iron uptake.
-
Competition Assay: Add an excess of non-radioactive Fe-siderophore complex to compete with the ⁵⁵Fe-siderophore complex, demonstrating the specificity of the uptake system.
-
Metabolic Inhibitor Control: Use a metabolic inhibitor (e.g., sodium azide) to confirm that the uptake is an active, energy-dependent process.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the generalized siderophore-mediated iron uptake pathway and a typical experimental workflow for its confirmation.
Caption: Generalized pathway of siderophore-mediated iron uptake in Gram-negative bacteria.
Caption: Experimental workflow for a ⁵⁵Fe-Nannochelin A uptake assay.
Alternative Iron Uptake Mechanisms
It is important to note that bacteria can possess multiple iron uptake systems. Besides siderophore-mediated pathways, other mechanisms include:
-
Heme Uptake: Pathogenic bacteria can acquire iron from host heme proteins.
-
Ferrous Iron Transport: Under anaerobic or acidic conditions where ferrous iron (Fe²⁺) is more soluble, bacteria can utilize specific ferrous iron transporters, such as the Feo system.[7]
-
Citrate-Mediated Uptake: Some bacteria can utilize ferric citrate (B86180) as an iron source through dedicated transport systems.
A comprehensive understanding of a bacterium's iron acquisition strategies requires investigating these alternative pathways as well, often through genetic knockouts of specific transport system components and subsequent phenotypic analyses using labeled isotope assays.
Conclusion
The use of labeled iron isotopes, particularly ⁵⁵Fe, remains the gold standard for quantitatively assessing the efficiency of siderophore-mediated iron uptake. While specific data for this compound is currently limited, the established methodologies provide a clear path forward for its characterization. By comparing its performance to that of other well-studied siderophores, researchers can gain valuable insights into the iron acquisition strategies of Nannocystis exedens and its potential for biotechnological and therapeutic applications. The visualization of the uptake pathway and experimental workflow further aids in the conceptualization and design of such crucial experiments.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Disturbed Siderophore Transport Inhibits Myxobacterial Predation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Iron Acquisition: Marine and Terrestrial Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore-mediated uptake of iron in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial ferrous iron transport: the Feo system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nannochelin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Nannochelin A, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, has garnered interest for its iron-chelating properties and potential as a lead structure for the development of novel therapeutic agents.[1] Siderophores play a crucial role in microbial iron acquisition, and their unique chemical structures can be exploited for various biomedical applications, including antimicrobial and anticancer therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and a series of rationally designed, hypothetical analogs. The quantitative data presented herein is illustrative, based on established principles of medicinal chemistry for hydroxamate-containing compounds and related siderophores, to provide a framework for future research and drug discovery efforts.
Data Presentation: Comparative Biological Activity of this compound and Illustrative Analogs
The following table summarizes the hypothetical antimicrobial and cytotoxic activities of this compound and a series of its analogs. The modifications on the core this compound scaffold are designed to probe the effects of lipophilicity, steric bulk, and the nature of the hydroxamate and amide moieties on biological activity.
| Compound | Modification from this compound | Structure | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Cytotoxicity (IC50, µM) vs. HeLa cells |
| This compound | - (Parent Compound) | (Structure of this compound) | >128 | 64 | >100 |
| Analog 1 | Replacement of the cinnamoyl group with a benzoyl group | (Structure of Analog 1) | 64 | 32 | 85 |
| Analog 2 | Saturation of the cinnamoyl double bond (hydrocinnamoyl) | (Structure of Analog 2) | 128 | 64 | >100 |
| Analog 3 | Replacement of the N-hydroxy-N-methylamine with N-hydroxy-N-ethylamine | (Structure of Analog 3) | >128 | 128 | >100 |
| Analog 4 | Esterification of the free carboxylic acid | (Structure of Analog 4) | >256 | >256 | 92 |
| Analog 5 | Introduction of a p-nitro group on the cinnamoyl ring | (Structure of Analog 5) | 32 | 16 | 55 |
Structure-Activity Relationship Analysis (Illustrative)
Based on the illustrative data presented above, the following SAR trends for this compound analogs can be postulated:
-
Acyl Group Modification (Analogs 1 and 2): The nature of the acyl group attached to the citrate (B86180) backbone appears to be a significant determinant of antimicrobial activity. Shortening the acyl chain from a cinnamoyl to a benzoyl group (Analog 1) hypothetically enhances activity against both Gram-positive and Gram-negative bacteria. This could be attributed to a more favorable interaction with the target or improved cell permeability. Conversely, saturating the double bond of the cinnamoyl group (Analog 2) may lead to a slight decrease in activity, suggesting that the rigidity and planarity of the unsaturated system could be important for biological function.
-
Hydroxamate Moiety Alteration (Analog 3): Modification of the N-alkyl group on the hydroxamate function seems to be detrimental to activity. Increasing the steric bulk from a methyl to an ethyl group (Analog 3) could hinder the molecule's ability to efficiently chelate iron or interact with its biological target.
-
Carboxylic Acid Derivatization (Analog 4): The free carboxylic acid group on the citrate backbone is likely crucial for the siderophore activity and overall biological function of this compound. Its esterification (Analog 4) is predicted to significantly diminish antimicrobial activity, possibly by impeding iron coordination or reducing the molecule's solubility and transport into cells.
-
Aromatic Ring Substitution (Analog 5): The introduction of an electron-withdrawing group, such as a nitro group, on the aromatic ring of the cinnamoyl moiety (Analog 5) is postulated to enhance both antimicrobial and cytotoxic activities. This modification could alter the electronic properties of the molecule, potentially leading to stronger target interactions or different mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to evaluate the biological activities of this compound and its analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Materials:
-
This compound and its analogs
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.
Materials:
-
Human cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Siderophore Activity Assay (Chrome Azurol S - CAS Assay)
This assay is used to detect and quantify the iron-chelating ability (siderophore activity) of the compounds.
Materials:
-
Chrome Azurol S (CAS) solution
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl3 solution
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
96-well microtiter plates
Procedure:
-
Prepare the CAS assay solution by mixing CAS, HDTMA, and FeCl3 in a buffered solution. The resulting solution is blue.
-
Add different concentrations of this compound or its analogs to the wells of a 96-well plate.
-
Add the CAS assay solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
The removal of iron from the CAS complex by the siderophore results in a color change from blue to orange/yellow.
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.
Mandatory Visualizations
Diagram of a Postulated Signaling Pathway
The primary mechanism of action for siderophores like this compound is related to iron sequestration. In a pathogenic context, this can inhibit the growth of other microorganisms by limiting their access to this essential nutrient. The diagram below illustrates a simplified, postulated pathway of how this compound might interfere with bacterial iron uptake.
Caption: Postulated mechanism of this compound-mediated bacterial growth inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for this compound analog synthesis and biological testing.
References
Safety Operating Guide
Navigating the Safe Disposal of Nannochelin A: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties of Nannochelins
Nannochelins A, B, and C are novel citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens.[1][2] These compounds function as iron-chelating agents.[1][3] The available physicochemical data for Nannochelin A is summarized below. The lack of extensive toxicological and environmental fate data necessitates a cautious approach to its handling and disposal.
| Property | Value/Information | Source |
| Molecular Formula | C38H48N4O13 | [4] |
| Biological Activity | Iron-chelating compound with weak growth-inhibitory activity against some bacteria and fungi. | [1] |
| Solubility | Data not available. Treat as potentially insoluble in water and handle accordingly. | |
| Toxicity Data | No specific toxicity data available. Handle with care, assuming potential hazards. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste. This process is designed to prevent accidental exposure and environmental contamination.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste: This includes unused product, contaminated solutions, and any labware that has come into direct contact with the compound (e.g., pipette tips, gloves, vials, and reaction vessels).
-
Segregate waste streams: Do not mix this compound waste with other chemical waste unless their compatibility is confirmed. Maintain separate, clearly labeled containers for solid and liquid waste to ensure proper handling and disposal.
Step 2: Containerization and Labeling
-
Select appropriate containers: Use chemically resistant, leak-proof containers for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for most laboratory waste.
-
Label containers clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and the primary hazards associated with the compound (e.g., "Caution: Chemical Compound with Unknown Toxicity").
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation to minimize the need for transport.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to mitigate the impact of potential leaks or spills.
-
Secure Storage: Ensure waste containers are kept securely closed at all times, except when adding waste. Store them away from general laboratory traffic and incompatible materials.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste via standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Chemical Destruction: The recommended method for the final disposal of this compound is through a licensed and certified chemical destruction facility. Your EHS office will coordinate this process.
Step 5: Decontamination and Disposal of Empty Containers
-
Triple Rinse: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect Rinsate: The solvent used for rinsing must be collected and disposed of as hazardous liquid waste.
-
Render Unusable: After triple rinsing, puncture or otherwise render the container unusable for other purposes to prevent accidental reuse.
-
Dispose of as Solid Waste: Once decontaminated, the container can typically be disposed of as non-hazardous solid waste, in accordance with local regulations.
Disposal Process Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment.
References
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Myxochelin A, a new iron-chelating compound from Angiococcus disciformis (Myxobacterales). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C38H48N4O13 | CID 11814693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Nannochelin A
Disclaimer: A specific Safety Data Sheet (SDS) for Nannochelin A is not publicly available. The following guidance is based on general best practices for handling new chemical entities with unknown toxicological properties and should be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel. The information provided is intended to support laboratory safety and not as a substitute for institutional safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE based on a conservative approach for a compound with unknown hazards.
| Body Part | PPE Requirement | Specifications & Rationale |
| Hands | Double Gloving (Chemotherapy-grade) | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. Change gloves every 30-60 minutes or immediately if contamination is suspected. Thicker gloves offer better protection against potential dermal absorption. |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles with side shields to protect against splashes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation. |
| Body | Disposable Gown | A disposable, low-lint gown with long sleeves and tight-fitting cuffs should be worn to protect the skin and clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder form of this compound outside of a containment device (e.g., chemical fume hood) to prevent inhalation of dust or aerosols. The type of respirator should be determined by the risk assessment. |
| Feet | Closed-toe Shoes & Shoe Covers | Wear closed-toe, chemical-resistant shoes. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational and Disposal Plan
Proper operational procedures and waste disposal are critical to minimize exposure and environmental impact. The following table provides a general framework for handling this compound.
| Stage | Procedure | Key Considerations |
| Preparation | Designated Area & Material Assembly | All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles. Assemble all necessary equipment, including PPE, a dedicated spill kit, and clearly labeled waste containers before starting work. |
| Handling | Weighing & Solution Preparation | When weighing the solid form, use a containment device such as a ventilated balance enclosure or a chemical fume hood. Prepare solutions within a fume hood to minimize inhalation exposure to aerosols or vapors. |
| Decontamination | Work Surface & Equipment Cleaning | Wipe down all work surfaces, equipment, and balances with an appropriate deactivating agent (if known) or a cleaning solution (e.g., 70% ethanol) after each use. |
| Disposal | Waste Segregation & Collection | All disposable items that come into contact with this compound, including gloves, gowns, and pipette tips, should be considered hazardous waste. Segregate waste into clearly labeled, sealed containers. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. |
| Emergency | Spill & Exposure Response | A spill kit appropriate for the quantity of this compound being handled should be readily available. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. |
Safe Handling Workflow for this compound
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
